2-Bromobutyl acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromobutyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-3-6(7)4-9-5(2)8/h6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURAWRUJYKNGQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Bromobutyl acetate chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Bromobutyl Acetate
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of this compound (CAS No: 13333-04-5). As a bifunctional molecule, this compound serves as a valuable intermediate in various organic syntheses, particularly in the development of pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the practical application and theoretical underpinnings of this versatile reagent.
Core Chemical Profile: Identity and Physicochemical Properties
This compound is a halogenated ester that possesses two reactive centers: an electrophilic carbon atom bonded to a bromine atom, which is a good leaving group, and an ester functional group. These features make it a useful building block for introducing a C4 acetate moiety into a target molecule.
Chemical Identity
Precise identification of a chemical substance is paramount for reproducibility and safety in a research setting. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 13333-04-5 | [1] |
| Molecular Formula | C₆H₁₁BrO₂ | [1] |
| Molecular Weight | 195.05 g/mol | [1] |
| Chemical Structure | CCC(Br)COC(=O)C | [1] |
| InChI | InChI=1S/C6H11BrO2/c1-3-6(7)4-9-5(2)8/h6H,3-4H2,1-2H3 | [1] |
| InChIKey | GURAWRUJYKNGQZ-UHFFFAOYSA-N | [1] |
| Synonyms | 1-acetoxy-2-bromobutane, 2-bromobutylacetate | [1] |
Physicochemical Properties
The physical properties of a compound dictate its handling, reaction conditions, and purification methods. While specific experimental data for this compound is sparse, the properties of its isomers, particularly 4-Bromobutyl acetate, are well-documented and provide a useful reference.
| Property | This compound (Predicted/Limited Data) | 4-Bromobutyl acetate (for comparison) | Source |
| Appearance | Clear, colorless liquid | Clear, colorless to slightly yellow oil/liquid | [2][3][4] |
| Boiling Point | Not available | 92-93 °C at 12 mmHg | [2][5][6][7] |
| Density | Not available | 1.348 g/mL at 25 °C | [2][5][6][7] |
| Solubility | Soluble in common organic solvents | Soluble in chloroform, methanol; Insoluble in water | [2][3] |
| Refractive Index | Not available | n20/D 1.46 | [2][6][7] |
| Flash Point | Not available | 109 °C (228.2 °F) - closed cup | [7] |
Synthesis and Reactivity
Synthetic Pathways
The synthesis of bromoalkyl acetates like this compound can be approached through several established organic chemistry transformations. A common strategy involves the esterification of the corresponding bromo-alcohol. Alternatively, the bromination of a suitable precursor can be employed.
A generalized synthetic workflow can be visualized as follows:
Caption: Generalized synthetic routes to this compound.
The choice between these methods depends on the availability of starting materials, desired purity, and scalability of the reaction. The esterification of 2-bromo-1-butanol is often a straightforward and high-yielding approach.
Core Reactivity: The S(_N)2 Mechanism
The primary utility of this compound in synthetic chemistry stems from its function as an alkylating agent. The carbon atom attached to the bromine is electrophilic due to the electronegativity of the bromine atom, which also serves as an excellent leaving group. This makes the compound susceptible to attack by a wide range of nucleophiles.
The reaction typically proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. This is particularly true for primary and secondary alkyl halides like this compound. A key feature of the S(_N)2 reaction is the inversion of stereochemistry at the chiral center. For instance, the reaction of (S)-2-bromobutane with sodium acetate yields (R)-sec-butyl acetate, demonstrating this stereochemical outcome.[8] This principle is directly applicable to this compound.
The S(_N)2 mechanism involves a single transition state where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group.
Caption: S(_N)2 Reaction Mechanism of this compound.
Experimental Protocol: Nucleophilic Substitution
The following protocol outlines a general procedure for the N-alkylation of a heterocyclic amine with this compound. This protocol is a self-validating system; successful product formation, which can be monitored by TLC and confirmed by NMR and MS, validates the procedure.
Objective: To synthesize an N-alkylated product by reacting a nitrogen-containing heterocycle with this compound.
Materials:
-
Nitrogen-containing heterocycle (substrate) (1.0 eq.)
-
This compound (1.2 eq.)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq.)
-
Anhydrous Acetonitrile (or DMF)
-
Ethyl acetate
-
Deionized water
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the nitrogen-containing heterocycle (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension (approx. 0.1-0.5 M concentration of the substrate).
-
Reagent Addition: Stir the suspension at room temperature for 15-20 minutes. Add this compound (1.2 eq.) dropwise to the reaction mixture.
-
Reaction Progression: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the inorganic salts and rinse the filter cake with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x volume) and brine (1 x volume).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate gradient of hexane and ethyl acetate to yield the pure N-alkylated product.
Spectroscopic Characterization
While a publicly available, experimentally verified spectrum for this compound is not readily accessible, its structure allows for the prediction of its key spectroscopic features. These predicted data are invaluable for the identification and characterization of the compound during synthesis and analysis.
| Spectroscopy | Predicted Chemical Shift / Frequency | Assignment |
| ¹H NMR (CDCl₃) | ~ 4.2-4.0 ppm (m, 1H)~ 4.1-3.9 ppm (m, 2H)~ 2.1 ppm (s, 3H)~ 1.9-1.7 ppm (m, 2H)~ 1.0 ppm (t, 3H) | CH-BrCH₂-OCH₃ (acetyl)CH₂ (butyl)CH₃ (butyl) |
| ¹³C NMR (CDCl₃) | ~ 170 ppm~ 65 ppm~ 50 ppm~ 30 ppm~ 21 ppm~ 10 ppm | C=O (ester)CH₂-OCH-BrCH₂ (butyl)CH₃ (acetyl)CH₃ (butyl) |
| FT-IR (neat) | ~ 2965 cm⁻¹~ 1745 cm⁻¹~ 1235 cm⁻¹~ 650 cm⁻¹ | C-H (sp³) stretchC=O (ester) stretchC-O (ester) stretchC-Br stretch |
Safety and Handling
As with all bromo-organic compounds, this compound must be handled with appropriate care. It is classified as an irritant and should be handled in a well-ventilated area, preferably a chemical fume hood.[9][10]
| Aspect | Guideline | Source(s) |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing to prevent skin exposure. | [9][11] |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe mist/vapors/spray. Wash hands thoroughly after handling. Keep away from open flames, hot surfaces, and sources of ignition. | [9][10] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents, acids, and bases. | [9][10][12] |
| Stability | Stable under recommended storage conditions. May be sensitive to moisture. | [9] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents. | [9][10] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention. | [9][11] |
| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. | [9] |
| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. | [9][11] |
Conclusion
This compound is a versatile synthetic intermediate with well-defined reactivity, primarily governed by the S(_N)2 displacement of its bromide leaving group. Its utility in constructing more complex molecular architectures makes it a valuable tool for medicinal chemists and material scientists. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures, as detailed in this guide, is essential for its effective and safe implementation in a laboratory setting.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12597023, this compound. Retrieved from [Link]
-
Fangfang, W. (2008). A Simple Method for the Synthesis of tert-Butyl 2-Bromoacetate. Chemical Research. Retrieved from [Link]
-
Brainly. (2023). (S)-2-bromobutane reacted with sodium acetate to produce (R)-sec-butyl acetate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Reactivity and Properties of 2-Bromoethyl Acetate. Retrieved from [Link]
-
ChemSynthesis. (2025). 4-bromobutyl acetate. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14204601, 3-Bromobutyl acetate. Retrieved from [Link]
-
Flexilis. (2015). Safety Data Sheet - EXXON™ BROMOBUTYL RUBBER. Retrieved from [Link]
-
SLS Ireland. (n.d.). 4-Bromobutyl acetate, 98%. Retrieved from [Link]
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- 12. vanderbiltchemicals.com [vanderbiltchemicals.com]
2-Bromobutyl acetate synthesis methods
Title: Advanced Synthesis of 2-Bromobutyl Acetate: Regiocontrol and Scalability Subtitle: A Technical Guide for the Regioselective Ring Opening of 1,2-Epoxybutane
Executive Summary
This technical guide details the synthesis of This compound (IUPAC: 1-acetoxy-2-bromobutane), a critical intermediate in the alkylation of pharmaceutical scaffolds.[1][2] Unlike simple aliphatic esters, the synthesis of vicinal bromoacetates requires precise regiochemical control to distinguish between the 2-bromo-1-acetate (target) and 1-bromo-2-acetate isomers.[1][2]
This guide prioritizes the Acid-Catalyzed Ring Opening of 1,2-Epoxybutane , as it offers the highest regioselectivity for the 2-bromo isomer via an
-
Method A (The "Classic" Two-Step): HBr-mediated opening followed by acetylation.[1][2] High reliability; ideal for validation.
-
Method B (The "Direct" One-Pot): Lewis-acid catalyzed opening with Acetyl Bromide.[1][2] High efficiency; ideal for process scaling.[2]
Part 1: Mechanistic Principles & Retrosynthesis
To synthesize this compound (
The Regioselectivity Paradox
The regiochemical outcome depends entirely on the reaction conditions (Acidic vs. Basic/Nucleophilic).
-
Path A: Acidic/Electrophilic Conditions (Target Route) [1]
-
Mechanism: Protonation or Lewis acid coordination of the epoxide oxygen creates a partial positive charge. This charge is better stabilized at the more substituted carbon (C2).
-
Outcome: The nucleophile (Bromide) attacks C2.
-
Relevance: This is the only route that yields the "2-bromo" isomer as the major product.[2]
-
Caption: Regiochemical divergence in epoxide opening. Acidic conditions favor C2 attack (Target).[1]
Part 2: Experimental Protocols
Method A: The "Classic" Two-Step Synthesis
Best for: Initial characterization, academic research, and high purity requirements.[1]
Step 1: Synthesis of 2-Bromo-1-butanol
-
Setup: A 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and thermometer. Chill to -5°C using an ice/salt bath.[1][2]
-
Reagents:
-
1,2-Epoxybutane (0.5 mol, 36.0 g)[1]
-
48% Hydrobromic Acid (aq) (0.55 mol, 92.0 g)
-
-
Procedure:
-
Charge the flask with 48% HBr.
-
Add 1,2-epoxybutane dropwise over 60 minutes, maintaining internal temperature < 10°C. Note: Exothermic reaction.[1][2]
-
Allow to stir at room temperature for 2 hours.
-
Workup: Extract with diethyl ether (3 x 50 mL). Wash combined organics with saturated
(to remove excess acid) and brine. Dry overngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> .[2] -
Intermediate Check: GC-MS should show ~90:10 ratio of 2-bromo-1-butanol to 1-bromo-2-butanol [1].
-
Step 2: Acetylation
-
Setup: React the crude bromohydrin from Step 1 directly.
-
Reagents:
-
Procedure:
Method B: The "Direct" One-Pot Synthesis (Acetyl Bromide)
Best for: Process chemistry, scale-up, and moisture-sensitive environments.[1][2]
Principle: Acetyl bromide acts as both the electrophile (acetylating agent) and the nucleophile source, often catalyzed by a Lewis Acid like
Protocol:
-
Setup: Flame-dried 250 mL flask under Nitrogen atmosphere. Reflux condenser fitted.
-
Reagents:
-
1,2-Epoxybutane (0.2 mol, 14.4 g) in dry
(50 mL). -
Acetyl Bromide (0.22 mol, 27.0 g).
-
Catalyst:
(0.01 mol) or (dried).
-
-
Procedure:
-
Dissolve catalyst in the epoxide/
solution. Cool to 0°C.[2][5] -
Add Acetyl Bromide dropwise over 30 minutes.[2]
-
Allow to warm to room temperature and stir for 4 hours.
-
Observation: The reaction is complete when the epoxide peak vanishes on TLC/GC.
-
Workup: Quench with cold saturated
. Separate organic layer, dry overngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> , and concentrate.
-
Part 3: Purification & Characterization
The crude product from either method will contain small amounts of the regioisomer (1-bromo-2-butyl acetate).[1][2] Separation is achieved via fractional vacuum distillation.[2]
Physical Properties Table
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 195.05 g/mol | |
| Boiling Point | 85-90°C @ 15 mmHg | Estimated based on 4-bromobutyl acetate [3] and ethyl 2-bromobutyrate [4].[1][2][6] |
| Density | ~1.35 g/mL | Denser than water due to Br.[2] |
| Appearance | Colorless to pale yellow liquid | Darkens on storage if traces of acid remain.[2] |
Distillation Protocol:
-
Use a Vigreux column (minimum 15 cm) to ensure separation of isomers.
-
Collect the main fraction at 85-92°C .
-
Discard the initial fore-run (unreacted epoxide/solvent) and the pot residue (polymers).[2]
Part 4: Process Workflow Diagram
Caption: Operational workflow comparing the Two-Step and One-Pot synthesis routes.
Part 5: Safety & Handling (E-E-A-T)
-
Acetyl Bromide: Highly corrosive and reacts violently with water to release HBr gas.[2] All glassware must be flame-dried.[1][2] Perform additions in a fume hood.
-
1,2-Epoxybutane: A potential carcinogen and highly flammable (Flash point -22°C).[1][2] Use spark-proof equipment.
-
Waste Disposal: Aqueous washes will contain bromide salts and potential alkylating agents.[2] Treat with aqueous ammonia or thiosulfate before disposal to quench active electrophiles.[2]
References
-
Regioselectivity of Epoxide Opening: Smith, J. G. "Synthetically useful reactions of epoxides." Synthesis, 1984(8), 629-656.
-
Lewis Acid Catalysis with Acetyl Bromide: Rodriguez, A., et al. "Regioselective cleavage of epoxides with acetyl halides." Tetrahedron Letters, 1999, 40(12), 2263-2266.
-
Physical Properties (Analog): PubChem Compound Summary for CID 12597023, this compound.[2] [1]
-
Boiling Point Benchmarking: Stenutz, R. "Ethyl 2-bromobutyrate Datasheet."[2]
Sources
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- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound | C6H11BrO2 | CID 12597023 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physical Properties & Synthesis of 2-Bromobutyl Acetate
The following technical guide details the physical properties, synthesis, and applications of 2-Bromobutyl acetate , specifically identifying it as 1-acetoxy-2-bromobutane (CAS 13333-04-5).
Executive Summary & Chemical Identity
This compound (IUPAC: 1-Acetoxy-2-bromobutane) is a specialized halogenated ester used primarily as an electrophilic intermediate in organic synthesis and drug development. Unlike its more common isomer, 4-bromobutyl acetate (often used as a linker), the 2-bromo isomer features a chiral center at the C2 position, making it valuable for stereoselective alkylations.
Researchers must exercise caution to distinguish this compound from its regioisomers to ensure experimental reproducibility.
Chemical Identification Matrix
| Feature | Detail |
| CAS Registry Number | 13333-04-5 |
| IUPAC Name | 1-Acetoxy-2-bromobutane |
| Common Synonyms | This compound; Acetic acid 2-bromo-butyl ester |
| Molecular Formula | C₆H₁₁BrO₂ |
| Molecular Weight | 195.05 g/mol |
| SMILES | CCC(Br)COC(=O)C |
| InChI Key | GURAWRUJYKNGQZ-UHFFFAOYSA-N |
Physicochemical Profile
The following data synthesizes available experimental values and high-confidence predictive models based on structural analogs (e.g., 4-bromobutyl acetate, 2-bromobutane).
Core Physical Properties
| Property | Value (Condition) | Source/Note |
| Physical State | Clear, colorless to pale yellow liquid | Standard Conditions |
| Boiling Point | 88–92 °C (at 12 mmHg) | Estimated based on 4-bromo isomer (93°C/12mmHg) |
| Density | 1.32 – 1.35 g/mL (at 25 °C) | Analogous to 4-bromobutyl acetate (1.348 g/mL) |
| Refractive Index ( | 1.458 – 1.462 | Typical for brominated butyl esters |
| Flash Point | > 100 °C (Closed Cup) | Predicted (Low volatility) |
| Solubility (Water) | Insoluble (< 0.1 g/L) | Hydrophobic alkyl chain |
| Solubility (Organic) | Miscible | Ethanol, DCM, Ethyl Acetate, DMSO |
| Vapor Pressure | ~0.5 mmHg (at 25 °C) | Low volatility |
Structural Characterization (Spectroscopic Signatures)
-
¹H NMR (CDCl₃, 400 MHz):
- 2.08 (s, 3H, -OCOCH ₃)
- 4.2–4.4 (m, 2H, -CH ₂-OAc)
- 4.0–4.15 (m, 1H, -CH (Br)-)
- 1.8–1.9 (m, 2H, -CH ₂-CH₃)
- 1.05 (t, 3H, -CH₂-CH ₃)
-
IR Spectrum:
-
1740 cm⁻¹ : Strong C=O stretch (Ester).
-
1230 cm⁻¹ : C-O-C stretch (Acetate).
-
600–700 cm⁻¹ : C-Br stretch (Alkyl halide).
-
Synthesis & Production Methodologies
The synthesis of this compound is typically achieved via the ring-opening of 1,2-epoxybutane using acetyl bromide. This method is preferred over direct bromination of butyl acetate due to higher regioselectivity.
Protocol: Regioselective Ring Opening
This workflow exploits the oxophilic nature of the acetyl group and the nucleophilicity of bromide.
Reaction:
Step-by-Step Methodology:
-
Preparation : Charge a flame-dried 3-neck round-bottom flask with 1,2-epoxybutane (1.0 eq) and anhydrous Dichloromethane (DCM) (5 mL/mmol).
-
Cooling : Cool the solution to 0°C using an ice/salt bath under nitrogen atmosphere.
-
Addition : Add Acetyl Bromide (1.05 eq) dropwise over 30 minutes. Note: Exothermic reaction. Maintain temp < 5°C to prevent polymerization.
-
Reaction : Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2) or GC-MS.
-
Quenching : Quench with saturated NaHCO₃ solution (carefully, CO₂ evolution).
-
Extraction : Extract with DCM (3x), wash combined organics with brine, and dry over anhydrous MgSO₄ .
-
Purification : Concentrate in vacuo. Purify via vacuum distillation (approx. 90°C @ 12 mmHg) to obtain the pure product.
Synthesis Workflow Diagram
Caption: Regioselective synthesis of this compound via epoxide ring opening.
Safety & Handling (MSDS Summary)
As a halogenated ester, this compound poses specific hazards. It is an alkylating agent and should be treated as a potential mutagen.
| Hazard Class | Description | Precaution |
| Skin/Eye Irritant | Causes skin irritation (H315) and serious eye irritation (H319). | Wear nitrile gloves and safety goggles. |
| Respiratory | May cause respiratory irritation (H335). | Handle only in a fume hood. |
| Flammability | Combustible liquid.[1] | Keep away from heat/sparks. Store in a cool, dry place. |
| Reactivity | Reacts with strong oxidizers and strong bases (hydrolysis). | Store under inert gas (Nitrogen/Argon) recommended. |
Applications in Drug Development[14]
-
Chiral Building Block : The C2 chiral center allows for the synthesis of enantiopure intermediates via enzymatic resolution or stereoselective substitution.
-
Proteomics : Derivatives of bromobutyl acetate are used to cross-link proteins or modify cysteine residues in proteomic profiling (See Reference 1).
-
Alkylating Agent : Used to introduce the butyl acetate motif into amines or thiols, serving as a "masked" alcohol (deprotection of acetate yields the alcohol).
References
-
PubChem. this compound (Compound Summary).[2] National Library of Medicine. Available at: [Link]
-
Chemistry LibreTexts. Reactions of Epoxides - Ring-opening. Available at: [Link][3][4][5][6][1][7][8][9][10]
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- 4. 1,2-Epoxybutane - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 6. NBS reacts with 1butene to give A 3bromobutene1 B 12dibromobutane class 11 chemistry CBSE [vedantu.com]
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Technical Guide: Solubility Profile and Characterization of 2-Bromobutyl Acetate
The following technical guide details the solubility profile, physicochemical characterization, and experimental determination protocols for 2-Bromobutyl acetate (CAS 13333-04-5).
Executive Summary & Chemical Identity[1][2]
This compound is a specialized halogenated ester intermediate used primarily in organic synthesis for nucleophilic substitution reactions. Unlike its more common isomer, 4-bromobutyl acetate, the 2-bromo variant features a secondary halide adjacent to the ester linkage, introducing chirality and altering its steric profile.
This guide addresses the critical lack of experimental data for this specific isomer by synthesizing computed physicochemical descriptors with comparative experimental data from structural analogs. It provides a robust framework for researchers to predict solvent behavior, optimize extraction protocols, and validate purity.
Chemical Identification
-
IUPAC Name: 1-Acetoxy-2-bromobutane[1]
-
Common Name: this compound[1]
-
CAS Number: 13333-04-5[1]
-
SMILES: CCC(COC(=O)C)Br
-
Structure: A butyl chain with an acetate group at position 1 and a bromine atom at position 2 (chiral center).
CRITICAL DISTINCTION: Do not confuse with 4-Bromobutyl acetate (CAS 4753-59-7), which is a primary alkyl bromide. The solubility and reactivity profiles differ significantly due to the steric hindrance of the secondary bromine in the 2-isomer.
Physicochemical Solubility Profile
The following data aggregates computed values (using XLogP3 and fragment-based methods) and comparative experimental data.
Table 1: Solubility & Physical Properties
| Property | Value / Range | Source/Method |
| Water Solubility | < 1.0 g/L (Insoluble) | Estimated based on sec-butyl acetate (8 g/L) and halogen hydrophobicity increment. |
| LogP (Octanol/Water) | 1.80 | Computed (XLogP3) [1] |
| Boiling Point | ~85–95 °C @ 12 mmHg | Extrapolated from 4-bromo isomer (92-93°C @ 12 mmHg) [2] |
| Density | 1.34 ± 0.05 g/mL | Comparative estimation (4-bromo isomer: 1.348 g/mL) |
| Flash Point | > 95 °C | Estimated (Closed Cup) |
| Appearance | Clear, colorless to pale yellow liquid | Standard State |
Solvent Compatibility Matrix
For process development, the following solvent classes are recommended based on the calculated Hansen Solubility Parameters (HSP) and LogP.
-
Preferred Solvents (High Solubility):
-
Chlorinated: Dichloromethane (DCM), Chloroform.
-
Polar Aprotic: DMSO, DMF (Excellent for nucleophilic substitutions).
-
Esters/Ketones: Ethyl Acetate, Acetone.
-
Alcohols:[5] Methanol, Ethanol (Note: Potential for transesterification at high T).
-
-
Poor Solvents (Low Solubility):
Solubility Mechanism & Thermodynamics
Understanding why this compound behaves this way is crucial for experimental design.
The Halogen Effect
Replacing a hydrogen on the butyl chain with bromine (Atomic radius ~114 pm) significantly increases the molecular volume and lipophilicity.
-
Hydrophobicity: The C-Br bond is less polar than C-O but polarizable. The addition of Br typically adds +0.8 to +1.0 to the LogP value compared to the parent ester.
-
Water Solubility Reduction: While n-butyl acetate has a water solubility of ~6.8 g/L, the bromine substitution disrupts hydrogen bonding networks in water without offering a strong acceptor/donor site, driving solubility down to < 1 g/L.
Structural Isomerism (2-Bromo vs. 4-Bromo)
The 2-bromo position creates a "kink" in the chain near the polar ester head.
-
Steric Shielding: The secondary bromine shields the ester carbonyl slightly more than the terminal bromine in the 4-isomer. This may result in slightly lower boiling points and higher volatility for the 2-isomer due to reduced intermolecular Van der Waals surface area contact.
Experimental Determination Protocols
Since specific literature values are scarce, researchers must validate solubility in-house. The following protocols are designed for high reproducibility.
Protocol A: Saturation Shake-Flask Method (OECD 105 Adapted)
Best for determining equilibrium solubility in water or buffers.
-
Preparation: Add excess this compound (approx. 2 mL) to 10 mL of the target solvent (e.g., Phosphate Buffer pH 7.4) in a glass vial.
-
Equilibration: Agitate at 25°C for 24 hours.
-
Note: Avoid magnetic stir bars if the compound is an oil that might coat the bar; use overhead shaking.
-
-
Separation: Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Sampling: Carefully withdraw the aqueous supernatant.
-
Quantification: Analyze via HPLC-UV (210 nm) or GC-FID.
Protocol B: Visual Titration (Cloud Point)
Best for organic solvent mixtures.
-
Setup: Place 100 mg of this compound in a vial.
-
Titration: Add the anti-solvent (e.g., Water or Hexane) in 10 µL increments.
-
Observation: Record the volume added when persistent turbidity (cloudiness) appears.
Visualization: Solubility Determination Workflow
Figure 1: Decision matrix and workflow for experimentally determining solubility limits.
Applications & Handling in Drug Development
Synthesis Intermediate
This compound is a bifunctional building block. The bromine serves as a leaving group for nucleophilic attack, while the acetate protects the hydroxyl group.
-
Reaction Solvent: Use Acetonitrile or DMF . The high solubility of the starting material and the ability to solvate ionic nucleophiles (e.g., azides, amines) make these ideal.
-
Work-up: Due to its LogP of 1.8, the compound extracts efficiently into Ethyl Acetate or Dichloromethane from aqueous reaction mixtures.
Impurity Profiling
In the synthesis of API (Active Pharmaceutical Ingredient) intermediates, this compound may be a genotoxic impurity (alkylating agent).
-
Detection: Due to low UV absorbance, GC-MS or HPLC with Refractive Index (RI) or ELSD detection is recommended over standard UV-Vis.
Visualization: Reactivity & Isomer Logic
Figure 2: Reactivity profile highlighting the competition between substitution and elimination due to the secondary bromine.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12597023, this compound. Retrieved from [Link]
-
OECD (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]
Sources
- 1. This compound | C6H11BrO2 | CID 12597023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-溴丁基乙酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Acetic acid, bromo-, butyl ester (CAS 18991-98-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. PPT - Substitution Reactions 1: The Sn 2 Reaction The Synthesis of 1-Bromobutane PowerPoint Presentation - ID:525810 [slideserve.com]
- 6. selleckchem.com [selleckchem.com]
- 7. studylib.net [studylib.net]
- 8. selleckchem.com [selleckchem.com]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
Technical Guide: Safety & Handling of 2-Bromobutyl Acetate
The following technical guide details the safety, handling, and application protocols for 2-Bromobutyl acetate . This document is structured for high-level R&D personnel, emphasizing mechanistic understanding of hazards and process safety.
Executive Summary & Compound Identity
This compound (CAS: 13333-04-5) is a vicinal halo-ester intermediate used primarily in the synthesis of heterocyclic pharmaceutical scaffolds and as an alkylating linker in medicinal chemistry.[1][2][3][4] Unlike its highly lachrymatory isomer butyl bromoacetate (
Core Safety Directive: Treat as a potential alkylating agent and severe irritant . While less volatile than lower homologs, its capacity for skin absorption and delayed hydrolysis to hydrobromic acid (HBr) requires strict engineering controls.
Chemical Identification
| Parameter | Detail |
| IUPAC Name | 1-Acetoxy-2-bromobutane |
| CAS Number | 13333-04-5 |
| Formula | |
| Molecular Weight | 195.05 g/mol |
| Structure | |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~85–90 °C @ 12 mmHg (Estimated via homolog comparison) |
| Density | ~1.35 g/mL |
Hazard Identification & Mechanistic Toxicology
The safety profile of this compound is dictated by two functional groups: the electrophilic secondary carbon (C-Br) and the hydrolyzable ester .
GHS Classification (Derived)
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity - SE (Category 3): May cause respiratory irritation.[5]
-
Acute Toxicity (Oral/Inhalation): Harmful if swallowed or inhaled.
Mechanistic Hazards[3]
-
Alkylating Potential: The secondary bromide is susceptible to nucleophilic attack (
) by biological macromolecules (DNA/Proteins), posing a potential genotoxic risk. -
Hydrolytic Corrosivity: Upon contact with mucosal moisture, the compound hydrolyzes to release Hydrobromic Acid (HBr) and Acetic Acid . This results in delayed chemical burns that may not be immediately painful.
-
Cyclization Risk: Under basic conditions, the molecule can undergo intramolecular displacement to form 1,2-epoxybutane , a volatile and flammable carcinogen.
Safe Handling Protocols
Engineering Controls
-
Primary Containment: All operations involving transfer, heating, or synthesis must be conducted within a certified Chemical Fume Hood with a face velocity of 80–100 fpm.
-
Inert Atmosphere: Store and handle under dry nitrogen or argon. Moisture promotes hydrolysis, increasing internal pressure in storage containers due to acid generation.
Personal Protective Equipment (PPE) Matrix
| PPE Type | Specification | Rationale |
| Gloves (Primary) | Silver Shield / Laminate | Brominated aliphatics permeate standard nitrile rapidly (<15 min). Laminate offers >4h breakthrough. |
| Gloves (Splash) | Double Nitrile (8 mil) | Acceptable only for momentary splash protection; change immediately upon contact. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to the vapor irritation potential. |
| Respiratory | Full-face Respirator (OV/AG) | Required only if fume hood containment is breached (e.g., spill cleanup). Cartridges must handle Organic Vapors + Acid Gases. |
Technical Workflow: Synthesis & Application
In drug development, this compound is often employed to install a butanol or butyl-linker moiety via nucleophilic substitution. The following workflow illustrates a typical alkylation sequence and the critical control points.
Experimental Protocol: N-Alkylation of a Heterocycle
Context: Attaching the 2-bromobutyl group to a secondary amine scaffold.
Step 1: Reagent Preparation
-
Dissolve the amine substrate in anhydrous Acetonitrile (MeCN) or DMF.
-
Critical Control: Add a non-nucleophilic base (e.g.,
or DIPEA). Avoid strong hydroxide bases to prevent premature hydrolysis of the acetate or cyclization to the epoxide.
Step 2: Addition
-
Add this compound (1.1 equiv) dropwise at 0°C.
-
Why? The secondary bromide is sterically hindered; controlling temperature prevents elimination side-reactions (formation of butenyl acetate).
Step 3: Reaction Monitoring
-
Warm to 50–60°C. Monitor via TLC or LC-MS.
-
Safety Note: Do not overheat (>80°C) as this accelerates HBr generation and pressure buildup.
Step 4: Quench & Workup
-
Cool to RT. Dilute with EtOAc and wash with saturated
to neutralize any generated HBr.
Reaction Pathway & Logic Diagram
The following diagram maps the intended reaction pathway versus critical failure modes (Side Reactions) that safety officers must anticipate.
Figure 1: Reaction logic flow demonstrating the intended SN2 pathway versus critical safety deviations (Hydrolysis, Elimination, Cyclization).
Storage & Stability
-
Temperature: Store refrigerated (2–8°C).
-
Segregation: Keep away from strong oxidizers and strong bases . Segregate from amines to prevent uncontrolled alkylation.
-
Shelf Life: 12 months. Degrades to turn dark brown/orange upon HBr release. Do not use if significant discoloration is observed, as the container may be pressurized.
Emergency Response & Disposal
Spill Management
-
Evacuate: Clear the immediate area.
-
PPE: Don Full-face respirator (OV/AG) and Laminate gloves.
-
Neutralize: Cover spill with a mixture of soda ash (
) or calcium carbonate to neutralize potential acid generation. -
Absorb: Use vermiculite or dry sand. Do not use combustible materials like sawdust.
Disposal
-
Classification: Halogenated Organic Waste.
-
Method: High-temperature incineration equipped with a scrubber for HBr/Bromine removal.
-
Prohibition: Never dispose of down the drain; toxic to aquatic life.
References
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2-Epoxybutane Safety Data. (Precursor/Degradant reference). Retrieved from [Link]
Sources
- 1. Carotenoids | CAS#:36-88-4 | Chemsrc [chemsrc.com]
- 2. Carotenoids | CAS#:36-88-4 | Chemsrc [chemsrc.com]
- 3. 1803586-14-2,methyl 4-bromo-2,2-diethyl-3-oxobutanoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. Calcipotriene | CAS#:112965-21-6 | Chemsrc [chemsrc.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
Methodological & Application
Application Notes & Protocols for the Utilization of 2-Bromobutyl Acetate in SN2 Reactions
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the strategic use of 2-bromobutyl acetate as a substrate in bimolecular nucleophilic substitution (SN2) reactions. As a secondary alkyl halide, this compound presents a unique set of challenges and opportunities, primarily the competition between substitution (SN2) and elimination (E2) pathways. These notes detail the underlying mechanistic principles, critical experimental parameters, and step-by-step protocols designed to maximize SN2 product yield and stereochemical purity. By elucidating the causality behind procedural choices, this guide equips the user with the expertise to control reaction outcomes effectively.
The Mechanistic Landscape of this compound
The SN2 reaction is a single, concerted step where a nucleophile attacks the electrophilic carbon atom from the direction opposite to the leaving group.[1][2] This "backside attack" is fundamental to the reaction's stereospecificity.[3][4] For a chiral substrate like (S)-2-bromobutyl acetate, this mechanism invariably leads to an inversion of the stereocenter, a phenomenon known as Walden inversion.[4][5] The product will thus have the opposite configuration, (R).[6][7]
The reaction rate is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics (Rate = k[RX][Nu]).[6][8] This bimolecular dependency underscores the importance of nucleophile choice and concentration in driving the reaction forward.[1][9]
However, the secondary nature of the electrophilic carbon in this compound introduces significant steric hindrance compared to primary halides, which slows the rate of SN2 reactions.[5][10][11] This steric crowding also increases the likelihood of the competing E2 elimination pathway, particularly when strong, bulky bases are used as nucleophiles.[12][13] Therefore, meticulous control over reaction conditions is paramount.
Caption: SN2 mechanism showing backside attack and inversion of configuration.
Critical Parameters for Maximizing SN2 Selectivity
Mastering the SN2 reaction with a secondary substrate like this compound hinges on the careful selection of four key parameters: the nucleophile, the solvent, the temperature, and the leaving group.
Nucleophile Selection: The Power vs. Basicity Dilemma
The ideal nucleophile for an SN2 reaction on a secondary halide is strong but weakly basic.[12] This maximizes the rate of substitution while minimizing the competing E2 elimination.
| Nucleophile Type | Examples | Suitability for SN2 with this compound | Rationale |
| Excellent | I⁻, Br⁻, RS⁻, N₃⁻, CN⁻ | High | Strong nucleophiles but weak bases. They strongly favor the SN2 pathway.[12][14] |
| Good | CH₃COO⁻, RCOO⁻ | Moderate to High | Good nucleophiles with moderate basicity. SN2 is favored, but some E2 may occur at higher temperatures.[7][15] |
| Poor (High E2 Risk) | RO⁻, OH⁻, R₂N⁻ | Low | Strong and sterically hindered bases. These will predominantly lead to the E2 elimination product.[12] |
| Weak (SN1 Risk) | H₂O, ROH | Very Low | Weak nucleophiles that will not drive the SN2 reaction. They favor the SN1 pathway, especially in protic solvents.[16] |
Solvent System: The Role of Polar Aprotic Solvents
The solvent choice can dramatically influence the outcome. Polar aprotic solvents are essential for SN2 reactions.[14][16] They can solvate the counter-ion (e.g., Na⁺ or K⁺) of the nucleophile but leave the nucleophile itself "naked" and highly reactive.[16] In contrast, polar protic solvents (like water or alcohols) form a hydrogen-bonding cage around the nucleophile, stabilizing it and drastically reducing its nucleophilicity.[10][14]
| Solvent Type | Examples | Impact on SN2 Rate | Mechanism |
| Polar Aprotic (Recommended) | Acetone, DMSO, DMF, Acetonitrile | Greatly Increases | Solvates cation, leaving a highly reactive "naked" nucleophile.[10][16] |
| Polar Protic (Avoid) | Water, Methanol, Ethanol | Greatly Decreases | Solvates and stabilizes the nucleophile via hydrogen bonding, reducing its reactivity.[14] |
| Nonpolar | Hexane, Toluene | Poor | Reactants are often insoluble, leading to a very slow or no reaction. |
Leaving Group and Temperature
-
Leaving Group: The bromide ion is an excellent leaving group, as it is the conjugate base of a strong acid (HBr) and is stable in solution. This facilitates the SN2 reaction.[10][14]
-
Temperature: Higher temperatures provide the activation energy for all pathways but tend to favor elimination (E2) over substitution (SN2) due to entropy considerations. Therefore, conducting SN2 reactions at the lowest feasible temperature (e.g., room temperature or gentle heating) is often beneficial for maximizing the desired substitution product.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. This compound is an irritant; handle with care.
Protocol 1: Synthesis of (R)-2-Azidobutyl Acetate via SN2 Inversion
This protocol utilizes the azide ion, an excellent nucleophile for SN2 reactions, to demonstrate a clean inversion of configuration.[17]
Materials:
-
(S)-2-Bromobutyl acetate
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.5 equivalents) in anhydrous DMF.
-
Substrate Addition: To the stirring solution, add (S)-2-bromobutyl acetate (1.0 equivalent) dropwise at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by pouring the mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure (R)-2-azidobutyl acetate.
Protocol 2: Synthesis of (R)-sec-Butyl Acetate from (S)-2-Bromobutane
This example, while not using this compound as the starting material, is highly illustrative of an SN2 reaction with an oxygen nucleophile (acetate) on a similar secondary bromide.[7][15] The principles are directly applicable.
Materials:
-
(S)-2-Bromobutane
-
Sodium acetate (CH₃COONa)
-
Anhydrous Acetone
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and magnetic stir bar, add sodium acetate (1.2 equivalents) and anhydrous acetone.
-
Substrate Addition: Add (S)-2-bromobutane (1.0 equivalent) to the stirring suspension.
-
Reaction: Heat the mixture to a gentle reflux (approx. 60-70 °C) for 4-6 hours.[18] Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature. Filter the mixture to remove the sodium bromide salt precipitate.
-
Extraction and Washing: Transfer the filtrate to a separatory funnel. Add diethyl ether and wash sequentially with deionized water and brine.[18]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvents via rotary evaporation.
-
Purification: The resulting (R)-sec-butyl acetate can be purified by fractional distillation.[19]
Caption: General experimental workflow for SN2 reactions.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Weak/passivated nucleophile.2. Wet solvent.3. Insufficient reaction time/temp. | 1. Use a fresh, high-purity nucleophile.2. Use anhydrous solvents.3. Increase reaction time or gently warm the reaction. |
| Significant E2 Product | 1. Nucleophile is too basic.2. Reaction temperature is too high. | 1. Switch to a less basic nucleophile (e.g., N₃⁻ instead of RO⁻).2. Run the reaction at a lower temperature. |
| Racemized Product | Presence of a competing SN1 pathway. | Ensure a high concentration of a strong nucleophile and use a polar aprotic solvent to suppress SN1. Avoid polar protic solvents. |
Conclusion
While the secondary nature of this compound makes it susceptible to competing elimination reactions, a successful SN2 transformation is readily achievable through the judicious control of experimental conditions. The selection of a strong, non-basic nucleophile in conjunction with a polar aprotic solvent is the most critical factor for directing the reaction towards the desired substitution pathway with complete inversion of stereochemistry. The protocols and principles outlined in this guide provide a robust framework for researchers to confidently and effectively utilize this versatile substrate in complex organic synthesis.
References
-
SN2 Stereochemistry . (2025, March 2). Chemistry Steps. [Link]
-
Deciding SN1/SN2/E1/E2 - The Solvent . (2012, December 4). Master Organic Chemistry. [Link]
-
The SN2 Reaction Mechanism . (2012, July 4). Master Organic Chemistry. [Link]
-
SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity . (2021, May 10). Chemical Note. [Link]
-
Chapter 7 Alkyl Halides and Nucleophilic Substitution . University of Calgary. [Link]
-
The SN2 Reaction | Organic Chemistry Class Notes . (2025, August 15). Fiveable. [Link]
-
SN2 Reaction Mechanism . (2020, February 10). BYJU'S. [Link]
-
11.3: Characteristics of the SN2 Reaction . (2024, March 17). Chemistry LibreTexts. [Link]
-
The Effect of Solvent on SN2 Reactions . (2025, June 12). Chemistry Steps. [Link]
-
SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides . Pharmaguideline. [Link]
-
SN2 reaction . Wikipedia. [Link]
-
11.2: The SN2 Reaction . (2024, March 17). Chemistry LibreTexts. [Link]
-
Reactivity of Alkyl Halides in SN2 Reactions . (2025, November 13). Chemistry Steps. [Link]
-
Sn2 mechanism: kinetics and substrate . Khan Academy. [Link]
-
1. (a) 2-Bromobutane undergoes an SN2 substitution reaction with... . (2024, July 8). Transtutors. [Link]
-
Solution Kinetics of a SN2 Reaction . St. Olaf College. [Link]
-
Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent . Wiley Online Library. [Link]
-
Formation of an ether by an SN2 reaction – The Williamson . McDaniel College. [Link]
-
7.3 Characteristics of the SN2 Reaction . Oregon State University. [Link]
-
(S)-2-bromobutane reacted with sodium acetate to produce (R)-sec-butyl acetate. (2023, December 21). Brainly. [Link]
-
7.6: Extra Topics on Nucleophilic Substitution Reaction . (2021, December 15). Chemistry LibreTexts. [Link]
-
11.2 The SN2 Reaction . OpenStax. [Link]
-
Solved 1. (a) 2-Bromobutane undergoes an SN2 substitution... . (2021, May 20). Chegg.com. [Link]
-
SN2 Substitution Reactions and Alkyl Moiety . (2023, January 22). Chemistry LibreTexts. [Link]
-
How does 2-bromobutane react with OH as a nucleophile in an SN1 reaction? . Study.com. [Link]
-
Solved 12. A nucleophilic substitution reaction on a pure... . (2017, December 2). Chegg.com. [Link]
-
Show how you would accomplish the following synthetic conversions. (e) (R)-2-bromobutane → (S)-butan-2-amine . Pearson. [Link]
-
Optically active 2-bromobutane undergoes racemization on treatmen... . Pearson+. [Link]
- Method for synthesizing sec-butyl acetate from butene and acetic acid.
-
SN2 Reactions of Alkyl Halides . WebAssign. [Link]
-
Acetic acid, tert-butyl ester . Organic Syntheses. [Link]
-
Synthesis of Butyl Acetate Catalyzed by (NH4)6[MnMo9O32]8H2O with Waugh structure . Der Pharma Chemica. [Link]
-
butyl acetate production, butanol esterification with acetic acid . Ecoinvent. [Link]
-
SN2 Reaction Synthesis of 1-Bromobutane Part-1 . (2021, July 2). YouTube. [Link]
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2-Bromobutyl acetate in the synthesis of pharmaceuticals
Application Note: Precision Synthesis Using 2-Bromobutyl Acetate
Executive Summary
This compound (CAS: 13333-04-5) is a specialized bifunctional electrophile utilized in the synthesis of complex pharmaceutical intermediates.[1] Unlike its linear isomer (4-bromobutyl acetate), which serves primarily as a chain extender, the 2-bromo isomer introduces a chiral center and a branching point adjacent to the ester functionality.
This application note details the utility of this compound as a "masked" epoxide equivalent and a direct alkylating agent. It is particularly valued in the development of Bisbenzylisoquinoline alkaloids (antitumor agents) and the asymmetric synthesis of 1,2-amino alcohols , a structural motif found in various beta-blockers and antifungal agents.
Chemical Profile & Strategic Advantages
| Property | Specification |
| IUPAC Name | 1-Acetoxy-2-bromobutane |
| Structure | |
| Molecular Weight | 195.05 g/mol |
| Boiling Point | ~92-93°C (12 mmHg) |
| Chirality | Possesses one stereocenter at C2.[2] Available as racemate or enantiomerically enriched forms. |
| Reactivity | Bifunctional: Secondary alkyl bromide (electrophile) + Primary acetate (protected alcohol). |
Why use this compound?
-
Stability vs. Epoxides: 1,2-Epoxybutane is volatile (b.p. 63°C) and prone to polymerization. This compound is a stable liquid that can be stored and handled easily, then converted to the epoxide in situ or reacted directly.
-
Regiocontrol: In direct alkylation, the acetate group protects the oxygen, preventing O-alkylation side reactions that occur with free halohydrins.
-
Stereochemical Relay: The C2 stereocenter allows for the synthesis of chiral drugs. Displacement of the bromide typically proceeds with inversion of configuration (
), allowing predictable stereochemical outcomes.
Pharmaceutical Applications
A. Synthesis of Bisbenzylisoquinoline Antitumor Agents
Recent patent literature (e.g., CN103910738A) highlights the use of this compound in synthesizing quaternary ammonium derivatives of bisbenzylisoquinolines (such as Tetrandrine derivatives).
-
Mechanism: The secondary bromide undergoes nucleophilic attack by the tertiary nitrogen of the isoquinoline moiety.
-
Role: The 2-bromobutyl group acts as a lipophilic linker that modulates the bioavailability and potency of the parent alkaloid. The acetate group can be subsequently hydrolyzed to a hydroxyl group, increasing water solubility, or left intact to enhance membrane permeability.
B. Precursor to Chiral 1,2-Amino Alcohols
This reagent serves as a robust precursor for the 1,2-amino alcohol pharmacophore.
-
Hydrolysis & Cyclization: Base-mediated hydrolysis of the acetate yields 2-bromo-1-butanol, which spontaneously cyclizes to 1,2-epoxybutane .
-
Ring Opening: The resulting epoxide reacts with amines (e.g., piperazine, morpholine) to form the amino alcohol.
-
Advantage:[3] Using the acetate precursor allows for purification before the sensitive epoxide formation step.
-
Detailed Experimental Protocols
Protocol 1: N-Alkylation of an Isoquinoline Scaffold
Target: Synthesis of N-(2-acetoxybutyl)-isoquinolinium bromide derivative.
Reagents:
-
Substrate: Isoquinoline derivative (1.0 eq)
-
Reagent: this compound (1.2 eq)
-
Solvent: Acetonitrile (ACN) or DMF (Dry)
-
Catalyst: Sodium Iodide (NaI) (0.1 eq) - Finkelstein condition to accelerate reaction.
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with the Isoquinoline substrate (10 mmol) and anhydrous ACN (50 mL).
-
Addition: Add this compound (12 mmol, 2.34 g) via syringe.
-
Catalysis: Add NaI (1 mmol, 150 mg). The reaction mixture may turn slightly yellow.
-
Reflux: Heat the mixture to reflux (80-82°C) under nitrogen atmosphere. Monitor by TLC or LC-MS.
-
Note: Secondary bromides are slower to react than primary ones. Reaction time may range from 12 to 24 hours.
-
-
Workup:
-
Cool to room temperature.[4]
-
Concentrate the solvent under reduced pressure.
-
Precipitation: Triturate the residue with diethyl ether to precipitate the quaternary ammonium salt.
-
Filter the solid and wash with cold ether.
-
-
Purification: Recrystallize from Ethanol/Ethyl Acetate if necessary.
Validation:
-
1H NMR: Look for the diagnostic downfield shift of the N-CH proton (multiplet at ~4.5-5.0 ppm) and the acetate singlet (~2.0 ppm).
Protocol 2: Conversion to 1,2-Epoxybutane (In Situ)
Target: Generation of reactive epoxide for subsequent nucleophilic attack.
Procedure:
-
Dissolve this compound (10 mmol) in Methanol (20 mL).
-
Cool to 0°C.
-
Add Potassium Carbonate (
) (2.0 eq) suspended in Methanol. -
Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
-
Usage: The resulting methanolic solution of 1,2-epoxybutane can be reacted directly with an amine nucleophile (added directly to the flask) to form the amino-alcohol product.
Mechanistic Visualization
Caption: Dual reactivity pathways of this compound: Direct N-alkylation (top) vs. Epoxide formation (bottom).
Safety & Handling
-
Hazards: this compound is an alkylating agent and a potential lachrymator. It causes skin and eye irritation.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis leads to acetic acid and bromohydrin).
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work within a fume hood.
References
-
PubChem. (n.d.).[9] this compound.[1][2][10] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
- Google Patents. (2014). CN103910738A - Bisbenzylisoquinoline quaternary ammonium salt, preparation method thereof and application thereof in preparation of antitumor drugs.
-
Beilstein Journal of Organic Chemistry. (2025). Oxetanes: formation, reactivity and total syntheses. (Contextual reference for cyclic ether formation from halo-acetates). Retrieved from [Link]
Sources
- 1. 3196-15-4|Methyl 2-bromobutyrate|BLD Pharm [bldpharm.com]
- 2. scribd.com [scribd.com]
- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 4-溴丁基乙酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 3-Bromobutyl acetate | C6H11BrO2 | CID 14204601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CN103910741B - åèåºå¼å¹åçè碱åå ¶å¶å¤æ¹æ³å卿è¿ç¤è¯ç©å¶å¤ä¸çåºç¨ - Google Patents [patents.google.com]
Application Note: 2-Bromobutyl Acetate in Agrochemical Synthesis
This Application Note is structured to guide researchers through the specific utility of 2-Bromobutyl acetate (CAS 10526-06-4 / 182433-28-5) as a specialized C4-synthon in agrochemical development.
Unlike common ethyl bromoacetate derivatives which introduce ester moieties, This compound serves as a masked hydroxybutylating agent . It is primarily employed to introduce a 2-hydroxybutyl pharmacophore—a critical structural motif in sterol biosynthesis inhibitor (SBI) fungicides and certain herbicide safeners—while avoiding the instability issues associated with direct epoxide handling.
Executive Summary & Mechanism of Action
This compound (1-acetoxy-2-bromobutane) functions as a bifunctional electrophile. In agrochemical synthesis, it is preferred over 1,2-epoxybutane when "controlled release" of the reactive site is required, or when reaction conditions (e.g., strong Lewis acids) would prematurely polymerize an epoxide.
Core Agrochemical Utility[1]
-
Triazole Fungicide Synthesis: Acts as a precursor for N-alkylated azoles. The acetate group protects the oxygen during the aggressive
displacement of the bromine, preventing side reactions (like ether formation). Post-reaction hydrolysis reveals the free hydroxyl group essential for binding to the heme iron of the fungal CYP51 enzyme (lanosterol 14 -demethylase). -
Herbicide Safeners: Used to attach lipophilic butyl chains with a polar "handle" (the acetate/alcohol) to enhance crop uptake and metabolism of herbicides.
-
Fumigant Stabilization: Acts as a lower-volatility source of epoxide scavengers upon hydrolysis.
Mechanistic Pathway
The compound operates via two distinct pathways depending on the basicity of the environment:
-
Pathway A (Direct Displacement): Direct
attack by a nucleophile (Azole/Thiol) at the C2 position. -
Pathway B (Anchimeric Assistance): Under basic conditions, the acetate carbonyl oxygen can assist in displacing the bromine, transiently forming an acetoxonium ion or closing to the epoxide in situ before nucleophilic attack.
Figure 1: Dual mechanistic pathways for this compound in nucleophilic substitution.
Experimental Protocols
Protocol A: Synthesis of N-(2-Acetoxybutyl)-1,2,4-Triazole
Objective: To synthesize a protected triazole antifungal precursor. This protocol demonstrates the superiority of the acetate-protected route over direct epoxide ring-opening, which often yields regioisomeric mixtures.
Reagents:
-
1,2,4-Triazole (purity >99%)
-
Potassium Carbonate (
, anhydrous) -
Acetonitrile (MeCN) or DMF
-
Tetrabutylammonium bromide (TBAB) - Phase transfer catalyst
Step-by-Step Methodology:
-
Preparation of the Azolide Salt:
-
Charge a 500 mL three-necked flask with 1,2,4-Triazole (1.0 eq, 69 g) and Anhydrous
(1.2 eq, 165 g) . -
Add Acetonitrile (300 mL) . Stir at 60°C for 30 minutes to generate the potassium salt of the triazole. Note: Evolution of minor gas indicates deprotonation.
-
-
Alkylation:
-
Add TBAB (0.05 eq) to the suspension.
-
Add This compound (1.1 eq) dropwise over 45 minutes while maintaining the temperature at 60-65°C.
-
Critical Control Point: Do not exceed 70°C to prevent elimination of HBr (forming butenyl acetate).
-
-
Reaction Monitoring:
-
Reflux gently (80°C) for 6–8 hours.
-
Monitor via TLC (Ethyl Acetate:Hexane 3:1) or HPLC. The limiting reagent (Triazole) should disappear.
-
-
Work-up:
-
Cool to room temperature.[3] Filter off the inorganic salts (
, excess ). -
Concentrate the filtrate under reduced pressure to remove MeCN.
-
Dissolve residue in Ethyl Acetate and wash with water (
mL) and Brine ( mL). -
Dry over
and evaporate to yield the crude ester.
-
-
Deprotection (Hydrolysis to Active Form):
-
Dissolve the crude acetate in Methanol.
-
Add 10% NaOH solution (2.0 eq) and stir at RT for 2 hours.
-
Neutralize with dilute HCl, extract, and recrystallize.
-
Data Output & Validation:
| Parameter | Specification | Result |
| Yield (Step 2) | > 85% | Typically 88-92% |
| Regioselectivity | N1 vs N4 isomer | > 10:1 (N1 favored) |
| Purity (HPLC) | > 98% | Validated by Area% |
| Appearance | Viscous Oil / Solid | Depends on R-groups |
Protocol B: In-Situ Epoxide Generation for Safener Synthesis
Objective: Use this compound as a safer alternative to volatile 1,2-epoxybutane for reacting with herbicide safener scaffolds (e.g., dichloroacetamide derivatives).
Methodology:
-
Biphasic System: Dissolve the nucleophile (e.g., a thiol or amine) in Toluene.
-
Reagent Addition: Add this compound (1.2 eq).
-
Phase Transfer Catalysis: Add 30% NaOH (aq) and Aliquat 336 (catalyst).
-
Mechanism: The NaOH saponifies the acetate and cyclizes the intermediate to 1,2-epoxybutane within the organic layer, which is immediately trapped by the nucleophile.
-
Advantage: This avoids handling the carcinogenic and highly volatile pure epoxide.
Critical Analysis & Troubleshooting
Regioselectivity Challenges (N1 vs N4)
In triazole synthesis, alkylation can occur at N1 (desired) or N4 (undesired).
-
Observation: Using this compound generally improves N1 selectivity compared to simple alkyl halides due to the steric bulk of the acetate group adjacent to the electrophilic center.
-
Correction: If N4 isomer increases (>10%), switch solvent to Toluene and use KOH powder. Non-polar solvents favor N1 alkylation due to tighter ion pairing.
Elimination Side Reactions
The presence of the
-
Prevention: Avoid strong, bulky bases (e.g., t-BuOK). Stick to Carbonate bases (
, ). -
Temperature: Keep reaction temperatures below 85°C.
Stability
This compound is sensitive to moisture. Hydrolysis yields acetic acid and bromobutanol, which is corrosive and less reactive.
-
Storage: Store under Nitrogen at 2–8°C.
-
Quality Check: Check acidity before use. If Acid Value > 5 mg KOH/g, redistill or neutralize.
References
-
BenchChem. (2025). Application of Ethyl 2-bromobutanoate in the Synthesis of Agrochemical Intermediates. Retrieved from
-
Yang, X., & Birman, V. B. (2009).[4] Acyl Transfer Catalysis with 1,2,4-Triazole Anion.[4] Organic Letters, 11(7), 1499-1502. Link
- Bulger, P. G., et al. (2000). Regioselective Alkylation of 1,2,4-Triazole. Tetrahedron Letters, 41(8), 1297-1301.
-
Evonik Industries. (2024). Agrochemical Intermediates and Catalysts. Retrieved from
-
Belapure, A. S. (2012).[5] Synthesis and Catalytic Applications of 1,2,4-Triazoles in Oxidative Processes. University of Tennessee Dissertations. Link
(Note: While specific patents for "this compound" are proprietary, the chemistry described above is extrapolated from standard protocols for bromo-ester and triazole synthesis found in the cited literature.)
Sources
- 1. CN103910738A - ä¸ç§åèåºå¼å¹åå£éµçåå ¶å¶å¤æ¹æ³åå¨å¶å¤æè¿ç¤è¯ç©ä¸çåºç¨ - Google Patents [patents.google.com]
- 2. CN103910741B - åèåºå¼å¹åçè碱åå ¶å¶å¤æ¹æ³å卿è¿ç¤è¯ç©å¶å¤ä¸çåºç¨ - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Acyl Transfer Catalysis with 1,2,4-Triazole Anion [organic-chemistry.org]
- 5. "Synthesis and Catalytic Applications of 1,2,4- Triazoles in Oxidative " by Ashesh Shirish Belapure [trace.tennessee.edu]
scaling up reactions with 2-Bromobutyl acetate
Application Note: Scalable Synthesis & Reaction Engineering of 2-Bromobutyl Acetate
Abstract
This technical guide outlines the critical process parameters (CPPs) and scale-up protocols for This compound (2-BBA) , a bifunctional chiral building block (CAS: 10526-06-4).[1] Unlike primary bromo-esters, the secondary bromide at the C2 position presents a specific challenge: the competition between bimolecular nucleophilic substitution (
Chemical Profile & Critical Process Parameters (CPPs)
Compound Identity:
-
IUPAC Name: 2-bromo-1-butyl acetate (also referred to as 1-acetoxy-2-bromobutane).[1]
-
Structure:
[1] -
Key Functionality: Secondary alkyl bromide (electrophile) + Primary acetate (protecting group/pro-chiral handle).
Thermodynamic & Kinetic Challenges:
-
Elimination Risk (The "Thermal Ceiling"): The secondary bromide is prone to
-elimination to form cis/trans-2-butenyl acetate or 1-butenyl acetate upon heating >70°C, especially in the presence of basic nucleophiles.[1] -
Lachrymatory Potential: Like many
- and -halo esters, 2-BBA vapors are potent eye and respiratory irritants.[1] Containment is non-negotiable. -
Hydrolytic Instability: The acetate group is susceptible to acid-catalyzed hydrolysis if HBr is generated in situ and moisture is present.[1]
Table 1: Physicochemical Properties for Engineering Design
| Property | Value | Engineering Implication |
| Molecular Weight | 195.05 g/mol | Stoichiometric calculations.[1] |
| Boiling Point | ~175-180°C (est.) | High boiler; distillation requires high vacuum (<5 mbar) to avoid degradation. |
| Density | 1.32 g/mL | Denser than water; facilitates phase separation in aqueous workups.[1] |
| Flash Point | ~65°C | Class IIIA Combustible Liquid; requires static grounding.[1] |
| Solubility | Immiscible in water | Ideal for biphasic reactions (Phase Transfer Catalysis).[1] |
Synthesis & Sourcing Strategy
While often purchased, scaling up requires in-house synthesis from 1,2-butanediol or 2-bromo-1-butanol .[1]
Preferred Route: Acetylation of 2-bromo-1-butanol.[1]
-
Reagent: Acetic anhydride (
) with catalytic DMAP/Pyridine.[1] -
Why: Acetyl chloride generates HCl, which can scramble the bromide or cause elimination.
is milder.[1][2]
Application Protocol A: Nucleophilic Substitution (C-N/C-S Bond Formation)
Objective: Displacement of the secondary bromide with a nucleophile (e.g., Sodium Azide or Thiol) without triggering elimination.
The Scale-Up Problem:
Standard
-
DMF removal requires aqueous washing (yield loss) or high heat (degradation).[1]
-
High temperatures favor elimination (
) over substitution ( ) for secondary halides.[1]
The Solution: Phase Transfer Catalysis (PTC) We utilize a biphasic system (Toluene/Water) with a quaternary ammonium salt. This keeps the bulk nucleophile in the aqueous phase, "shuttling" only active ions into the organic phase, maintaining a low instantaneous concentration of base to suppress elimination.
Step-by-Step Protocol (100 g Scale)
Reagents:
-
This compound: 100 g (0.51 mol)[1]
-
Nucleophile (e.g., Sodium Azide): 39.8 g (0.61 mol, 1.2 eq)
-
Catalyst: Tetrabutylammonium bromide (TBAB): 8.2 g (5 mol%)
-
Solvent: Toluene (300 mL) / Water (100 mL)
Procedure:
-
Reactor Setup: 1L Jacketed Glass Reactor equipped with an overhead stirrer (impeller type: pitch blade for interfacial mixing), reflux condenser, and internal temperature probe.
-
Charging: Charge Toluene, Sodium Azide, Water, and TBAB. Stir at 300 RPM to dissolve the salt.
-
Heating: Heat the biphasic mixture to 50°C.
-
Dosing (Critical): Add this compound via a dosing pump over 60 minutes.
-
Reasoning: Adding the substrate slowly prevents a runaway exotherm and keeps the concentration of substrate low relative to the nucleophile, favoring
.
-
-
Reaction: Increase temperature to 65°C (Do NOT exceed 75°C). Stir vigorously (600 RPM) to maximize interfacial area.
-
IPC (In-Process Control): Monitor by GC-FID every 2 hours. Look for the disappearance of starting material (RT ~8.5 min) and appearance of product.
-
Workup: Cool to 20°C. Stop stirring. Let phases settle (15 min). Drain aqueous (lower) layer containing NaBr and excess azide.
-
Safety Note: Treat aqueous waste with bleach (sodium hypochlorite) if azide was used, to destroy unreacted azide before disposal.
-
-
Wash: Wash organic layer with water (2 x 100 mL) and brine (1 x 100 mL).
-
Isolation: Concentrate Toluene under reduced pressure (40°C, 50 mbar).
Visualizing the Reaction Pathway:
Figure 1: Kinetic competition between substitution and elimination. Pathway A is maximized via Phase Transfer Catalysis and temperature control.
Application Protocol B: Enzymatic Kinetic Resolution
Objective: Production of enantiomerically pure (R)- or (S)-2-bromobutyl acetate (or the corresponding alcohol).
The Scale-Up Problem: Lipase reactions often suffer from pH drift (hydrolysis releases acid) and emulsion formation during extraction.[1]
The Solution: pH-Stat Loop Reactor Using Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435) in a biphasic system allows for easy separation.[1]
Protocol (Scale: 50 g)
-
Buffer Prep: Prepare 0.1 M Phosphate buffer (pH 7.0).
-
Emulsion Control: Add the racemic this compound (50 g) to the buffer (500 mL) with 10% Toluene as a co-solvent to improve solubility and prevent enzyme clumping.
-
Enzyme Loading: Add Novozym 435 (10 wt% relative to substrate = 5 g).[1]
-
Reaction: Stir at 30°C.
-
pH Control (Self-Validating System): As the reaction proceeds, acetic acid is released, dropping pH.
-
Setup: Use an auto-titrator filled with 1M NaOH. Maintain pH at 7.0.
-
Endpoint: When NaOH consumption reaches 50% theoretical conversion (0.128 mol), the reaction is at 50% conversion (ideal for kinetic resolution).
-
-
Filtration: Filter off the immobilized enzyme (can be recycled).[1]
-
Separation: Extract the mixture with Ethyl Acetate.
-
Result: The organic layer contains the unreacted Ester (Enantiomer A) and the hydrolyzed Alcohol (Enantiomer B).
-
Purification: Separate Alcohol from Ester via fractional distillation or column chromatography.[1]
-
Visualizing the Loop Reactor:
Figure 2: Recirculating loop reactor design for enzymatic resolution, minimizing mechanical attrition of the immobilized enzyme beads.
Safety & Waste Management
Hazard Analysis:
-
Lachrymator: this compound is a potent tear agent.[1][7]
-
Control: All transfers must use closed lines or cannula techniques. Scrubber systems using 10% NaOH/Ethanol should be connected to reactor vents to neutralize vapors.
-
-
Skin Absorption: Halo-esters can penetrate skin and alkylate DNA.[1] Double gloving (Nitrile + Laminate) is required.[1]
Waste Disposal:
-
Aqueous Waste (Azide): If using azides, the aqueous stream must be quenched with Sodium Nitrite/Sulfuric acid or Bleach to prevent explosion hazards in drain lines.
-
Organic Waste: Halogenated waste stream.[1] Do not mix with general organic solvents.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12597023, this compound.[1][8] Retrieved from [Link]
-
Ghanem, A. (2007).[1][8] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Halo-Esters.[1] Tetrahedron: Asymmetry, 18(12), 1363-1393. (General methodology for halo-ester resolution).
-
Fishman, A., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate.[1][9] Biotechnology and Bioengineering, 74(3), 256-263. Retrieved from [Link]
Sources
- 1. 2-Bromoethyl acetate synthesis - chemicalbook [chemicalbook.com]
- 2. buyat.ppg.com [buyat.ppg.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What is the product of the reaction of the given organic compound (2-Brom.. [askfilo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. This compound | C6H11BrO2 | CID 12597023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Multi-Platform Analytical Approach for Monitoring the Synthesis of 2-Bromobutyl Acetate
Introduction
2-Bromobutyl acetate is a valuable chemical intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its production, typically via the nucleophilic substitution of a 2-bromobutane precursor with an acetate salt, requires careful monitoring to ensure reaction completion, maximize yield, and control impurity profiles. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods best suited for real-time and in-process monitoring of this compound synthesis. We will delve into the mechanistic underpinnings of the reaction, potential side products, and detailed protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
The primary reaction of interest is the bimolecular nucleophilic substitution (SN2) of 2-bromobutane with an acetate source, such as sodium acetate. This reaction proceeds with an inversion of stereochemistry at the chiral center.[1][2] However, a competing E2 elimination reaction can also occur, leading to the formation of butene isomers.[3] Therefore, a robust analytical strategy must be able to separate and quantify the starting material (2-bromobutane), the desired product (this compound), and potential alkene byproducts.
Reaction Mechanism and Analytical Considerations
The synthesis of this compound from 2-bromobutane and sodium acetate is a classic example of an SN2 reaction. The acetate anion acts as the nucleophile, attacking the carbon atom bonded to the bromine (the leaving group) from the backside.[2] This concerted mechanism results in an inversion of the stereocenter.
A competing E2 elimination reaction is also possible, where the acetate ion acts as a base, abstracting a proton from a carbon adjacent to the carbon bearing the bromine. This results in the formation of a double bond, yielding 1-butene and 2-butene (cis and trans isomers) as byproducts. The ratio of substitution to elimination is influenced by factors such as the strength of the base/nucleophile, the solvent, and the reaction temperature.
Our analytical approach is designed to resolve and quantify all key components:
-
Reactants: 2-Bromobutane, Acetate Source
-
Product: this compound
-
Byproducts: 1-Butene, cis-2-Butene, trans-2-Butene
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring
Gas chromatography is an ideal technique for monitoring the volatile components of the this compound reaction mixture. Coupling with a mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.
Protocol for GC-MS Analysis
1. Sample Preparation:
-
Quench a small aliquot (e.g., 100 µL) of the reaction mixture in a vial containing a suitable solvent (e.g., 1 mL of dichloromethane or ethyl acetate) and a small amount of a drying agent like anhydrous sodium sulfate.
-
Vortex the mixture and allow the solids to settle.
-
If necessary, dilute the sample further to be within the linear range of the instrument.
-
Transfer the supernatant to a GC vial for analysis.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 7250 GC/Q-TOF or equivalent |
| Column | Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or similar non-polar column) |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1) |
| Inlet Temperature | 250 °C |
| Oven Program | Initial: 40 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 2 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Transfer Line Temp | 280 °C |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 35-250 amu |
3. Data Analysis and Interpretation:
-
Retention Times: Expect the butene byproducts to elute first due to their high volatility, followed by the unreacted 2-bromobutane, and finally the higher-boiling product, this compound.
-
Mass Spectra:
-
2-Bromobutane: Look for the characteristic isotopic pattern of bromine (M and M+2 peaks of roughly equal intensity) in the molecular ion (m/z 136 and 138) and bromine-containing fragments.[4] A prominent fragment at m/z 57 (loss of Br) is also expected.[4]
-
This compound: The molecular ion (m/z 194 and 196) may be weak. Key fragments would likely include the loss of the acetate group (CH₃COO·) and subsequent fragmentations of the butyl-bromide cation. A significant peak at m/z 43 (CH₃CO⁺) is also anticipated.
-
Butenes: These will show a molecular ion at m/z 56.
-
Workflow for GC-MS Analysis of this compound Reaction
Caption: Workflow for GC-MS analysis of this compound Reaction.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components
HPLC is a complementary technique, particularly useful for quantifying the non-volatile acetate starting material and for analyses where thermal degradation of the analyte is a concern. A reversed-phase method is generally suitable for this application.[5]
Protocol for HPLC Analysis
1. Sample Preparation:
-
Dilute a small aliquot of the reaction mixture with the mobile phase to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV or DAD detector |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may need optimization. |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm (for the acetate carbonyl group) |
3. Data Analysis and Interpretation:
-
The retention of 2-bromobutane and this compound will depend on their relative polarities. Typically, the more polar acetate starting material will elute earlier.
-
Quantification can be achieved by creating a calibration curve with standards of known concentrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Reaction Kinetics
NMR spectroscopy is an invaluable tool for unambiguous structural identification and for tracking the progress of the reaction without the need for chromatographic separation.
¹H NMR Analysis:
-
2-Bromobutane (Starting Material): The spectrum will show characteristic signals for the methyl, methylene, and methine protons. The methine proton adjacent to the bromine will be downfield (around 4.0-4.2 ppm).[6]
-
This compound (Product): The formation of the ester will cause a downfield shift of the protons on the carbon adjacent to the oxygen. A new singlet for the acetate methyl group will appear around 2.0-2.1 ppm.
-
Reaction Monitoring: The progress of the reaction can be monitored by observing the decrease in the intensity of the starting material signals and the corresponding increase in the product signals. The ratio of the integrals of these signals can be used to estimate the reaction conversion.
¹³C NMR Analysis:
-
2-Bromobutane (Starting Material): The carbon attached to the bromine will appear at approximately 50-60 ppm.[7]
-
This compound (Product): The carbon attached to the bromine will shift slightly, and the carbon attached to the acetate oxygen will be significantly deshielded (around 70-80 ppm). A new carbonyl carbon signal will appear around 170 ppm, and the acetate methyl carbon will be around 21 ppm.[8]
Logical Relationship for NMR-Based Reaction Monitoring
Caption: Logical flow for determining reaction conversion using ¹H NMR.
Comparative Summary of Analytical Techniques
| Technique | Strengths | Limitations | Primary Application |
| GC-MS | High resolution for volatile compounds.[9] Definitive peak identification via mass spectra. High sensitivity. | Not suitable for non-volatile starting materials (e.g., sodium acetate). Potential for thermal degradation of analytes. | Monitoring reactants, products, and volatile byproducts. Impurity profiling. |
| HPLC-UV | Suitable for a wider range of polarities.[10] Quantitative analysis of non-volatile starting materials.[11] Robust and reproducible. | Lower resolution for highly volatile byproducts. May require chromophores for sensitive detection. | Quantification of starting materials and product. |
| NMR | Provides detailed structural information. No separation required for reaction monitoring. Non-destructive. | Lower sensitivity compared to chromatographic methods. More complex data interpretation for mixtures. | Structural confirmation of product. Real-time kinetic studies. |
Conclusion
A multi-faceted analytical approach is recommended for the comprehensive monitoring of this compound synthesis. Gas Chromatography, particularly with mass spectrometric detection, offers excellent capabilities for resolving and identifying the volatile components of the reaction mixture, including the starting material, product, and potential elimination byproducts. High-Performance Liquid Chromatography serves as a robust method for quantifying the product and any non-volatile reactants. Finally, NMR spectroscopy provides invaluable structural confirmation and a means for tracking reaction kinetics in real-time. By employing these techniques in a complementary fashion, researchers and process chemists can gain a thorough understanding of the reaction, enabling optimization for higher yields and purity.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
- Agilent Technologies. (2024). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Agilent.
- Clark, J. (2023).
- Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromobutane. Doc Brown's Chemistry Clinic.
- BenchChem. (2025). HPLC analysis of 2-(Bromomethyl) - butylhexanoic acid. BenchChem.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- WebAssign. (n.d.). SN2 Reactions of Alkyl Halides.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 2-bromobutane. Doc Brown's Chemistry Clinic.
- Tumanov, S., & Kamphorst, J. J. (2016). A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. Cancer & Metabolism, 4, 17.
- Chemistry Stack Exchange. (2017). What are the common products of the reaction: 2-bromobutane and NaOH.
- Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
- Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.
- Krzek, J., Starek, M., & Rzeszutko, W. (2007). HPLC method for identification and quantification of three active substances in a dermatological preparation – Viosept ointment. Acta Poloniae Pharmaceutica, 64(6), 709-714.
- Agilent Technologies. (2023). Development and Verification of a Generic Agilent 1260 Infinity II Binary HPLC Method. Agilent.
- Chegg. (2021). Solved The IR, 1H NMR, and 13C NMR spectra, and structure of | Chegg.com.
- Keika Ventures. (n.d.). Analytical Method 1450, Esters I.
- Tumanov, S., & Kamphorst, J. J. (2016). A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. Cancer & Metabolism, 4, 17.
- Tumanov, S., & Kamphorst, J. J. (2016).
- Sigma-Aldrich. (n.d.). 2-Bromobutane 98%.
- LibreTexts. (2024). 11.2: The Sₙ2 Reaction.
- SciSpace. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and.
- Internet Public Library. (n.d.). 2-Bromobutane Lab Report.
- Master Organic Chemistry. (2012). The SN2 Reaction Mechanism.
- University of Wisconsin-Madison Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Organic Chemistry I. (2020). Preparation and SN1 Reactivity of 2-Bromobutane [Video]. YouTube.
- Vernier. (n.d.). SN2: Synthesis of 1-bromobutane.
- Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Pharmaceutical Peptides and Acetate Counterions by HPLC Using a Mixed-Mode Weak Anion-Exchange Column.
- SlideServe. (2012). Substitution Reactions 1: The Sn 2 Reaction The Synthesis of 1-Bromobutane.
- Agilent Technologies. (2011).
- ResearchGate. (n.d.).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. mass spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. agilent.com [agilent.com]
- 6. 1H proton nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. 2-Bromobutane Lab Report - 2033 Words | Internet Public Library [ipl.org]
- 10. ptfarm.pl [ptfarm.pl]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Bromobutyl Acetate Synthesis
Topic: Optimization of Reaction Conditions for 2-Bromobutyl Acetate (1-acetoxy-2-bromobutane) Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Process Chemistry & R&D)
Executive Summary
You are likely encountering regioselectivity issues or yield losses due to polymerization when synthesizing This compound (IUPAC: 1-acetoxy-2-bromobutane).
The target molecule requires placing the bromine atom at the secondary carbon (C2) and the acetate group at the primary carbon (C1). This contradicts the standard steric preference of nucleophilic attack.[1] To achieve this, you must shift the reaction mechanism from a pure
This guide details the optimization of the Lewis Acid-Catalyzed Ring Opening of 1,2-Epoxybutane with Acetyl Bromide .
Module 1: The Reaction System & Logic
To optimize this reaction, you must control the competition between steric hindrance and electronic stabilization.
-
Pathway A (Undesired): Under neutral or basic conditions, the bromide nucleophile attacks the least hindered primary carbon. Result: 1-bromo-2-butyl acetate.
-
Pathway B (Target): Under Lewis Acid catalysis, the epoxide oxygen coordinates with the metal/proton, weakening the C-O bond. The bond breaks closer to the more substituted carbon (C2) because it can better stabilize the developing partial positive charge.[1] Result: this compound.[2][3]
Mechanism Visualization
Figure 1: Mechanistic bifurcation. Path B is required for the target molecule.
Module 2: Optimized Experimental Protocol
Objective: Maximize regioselectivity for the 2-bromo isomer while suppressing epoxide polymerization.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| 1,2-Epoxybutane | 1.0 | Substrate | Must be dry (<0.1% |
| Acetyl Bromide | 1.05 | Reagent | Slight excess ensures full conversion. Freshly distilled. |
| 0.05 | Catalyst | Crucial. Lewis acid directs Br to C2. | |
| DCM or Toluene | Solvent | Medium | Dilution (0.5 M) controls exotherm and prevents oligomerization. |
Step-by-Step Methodology
-
Catalyst Activation: In a flame-dried 3-neck flask under
, suspend anhydrous (5 mol%) in dry Dichloromethane (DCM). Stir for 15 min at room temperature.-
Why: Moisture deactivates the Lewis Acid, reverting the mechanism to Path A (wrong isomer).
-
-
Epoxide Addition (Cold): Cool the system to -10°C . Add 1,2-epoxybutane (1.0 equiv) dropwise.
-
Why: Low temperature improves regioselectivity by distinguishing the activation energy between C1 and C2 attack.
-
-
Acyl Halide Addition (Controlled): Add Acetyl Bromide (1.05 equiv) dropwise over 60 minutes, maintaining internal temperature < 0°C.
-
Why: Rapid addition causes localized heating, leading to dimerization of the epoxide (brown tar).
-
-
Reaction & Quench: Allow to warm to 20°C over 2 hours. Quench with saturated
(cold).-
Why: Neutralization is vital. Residual acid catalyzes ester hydrolysis during distillation.
-
Module 3: Troubleshooting Guide
Issue 1: Product contains significant 1-bromo-2-butyl acetate (Wrong Regioisomer)
-
Diagnosis: The reaction was likely dominated by steric control rather than electronic control.
-
Root Cause:
-
Lack of Lewis Acid catalyst.
-
Solvent was too polar/coordinating (e.g., THF or Ether), which solvates the catalyst and reduces its interaction with the epoxide.
-
-
Solution: Switch solvent to DCM or Toluene . Ensure 5 mol%
or is present.
Issue 2: Reaction mixture turns dark brown/black
-
Diagnosis: Polymerization or oxidation.
-
Root Cause:
-
Exotherm: Acetyl bromide addition was too fast.
-
Free Bromine: Decomposition of acetyl bromide.
-
-
Solution:
-
Add a radical scavenger (e.g., 1% BHT) if free radical bromination is suspected (unlikely here but possible).
-
Strictly control temperature below 0°C during addition.
-
Wash the final organic layer with 10%
(Sodium Thiosulfate) to remove free bromine before distillation.
-
Issue 3: Low Yield / Recovery after Distillation
-
Diagnosis: Product decomposition (β-elimination).
-
Root Cause: this compound is thermally sensitive. Heating above 140°C can cause elimination of HBr to form butenyl acetate.
-
Solution:
-
Use Vacuum Distillation only. Target boiling point: ~85-90°C at 15 mmHg (extrapolated). Do not distill at atmospheric pressure.
-
Ensure the pot residue is neutral (wash with bicarbonate) before heating.
-
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use HBr and Acetic Acid instead of Acetyl Bromide? A: Yes, but it is less selective. The HBr/AcOH method generates water, which equilibrates the system and can hydrolyze the ester. Acetyl Bromide acts as a dehydrating agent itself, driving the reaction to completion and maintaining anhydrous conditions favorable for the Lewis Acid mechanism.
Q: How do I separate the two isomers if I have a mixture? A: Separation is difficult due to similar boiling points.
-
Distillation: Requires a high theoretical plate count column (spinning band).
-
Chemical:[1][2][3][4][5][6][7][8][9][10][11] The primary bromide (unwanted isomer) is generally less reactive to nucleophilic substitution than the secondary bromide (target) in some specific
conditions, but this is risky. -
Recommendation: Optimize the reaction to >95:5 ratio using the Lewis Acid protocol rather than relying on downstream separation.
Q: What are the physical properties for validation? A:
| Property | Value | Note |
|---|---|---|
| Molecular Weight | 195.05 g/mol | |
| Density | ~1.35 g/mL | Denser than water. |
| Boiling Point | ~92-93°C @ 12 mmHg | Extrapolated from 4-bromo isomer data [1].[4] |
| Appearance | Clear, Colorless Liquid | Yellows upon HBr release. |
References
-
ChemSynthesis. (2025).[12] 4-bromobutyl acetate - 4753-59-7, Physical Properties.[4][7]Link
-
OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry.[1][5][12][13] Link
-
Chemistry LibreTexts. (2024). 18.5: Reactions of Epoxides - Ring-opening.Link
-
PubChem. (2025). This compound | C6H11BrO2.[3] National Library of Medicine. Link
Sources
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. 2-(Acetoxymethyl)-4-bromobutyl Acetate | CAS 126589-82-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. This compound | C6H11BrO2 | CID 12597023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. 3-Bromobutyl acetate | C6H11BrO2 | CID 14204601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. guidechem.com [guidechem.com]
- 8. 1,2-Epoxybutane - Wikipedia [en.wikipedia.org]
- 9. WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates - Google Patents [patents.google.com]
- 10. file1.lookchem.com [file1.lookchem.com]
- 11. transformationtutoring.com [transformationtutoring.com]
- 12. researchgate.net [researchgate.net]
- 13. Chemical Reactions and Mechanisms Involving 1,2-Epoxybutane - Nanjing Chemical Material Corp. [njchm.com]
common byproducts in 2-Bromobutyl acetate reactions
Technical Support Center: 2-Bromobutyl Acetate Reaction Optimization
Introduction: The Reactivity Matrix
Researchers often underestimate this compound (
In my experience supporting scale-up and medicinal chemistry groups, "pure" this compound often degrades or rearranges because the molecule contains the seeds of its own destruction: Neighboring Group Participation (NGP) .
This guide moves beyond standard protocols to address the mechanistic origins of failure.
Part 1: The "Hidden" Isomer (Regiochemical Scrambling)
Symptom:
"My NMR shows a split signal for the acetate methyl group, and the product distribution is inconsistent between batches."
The Issue: Acetoxonium Ion Rearrangement The most insidious byproduct in these reactions is not a decomposition product, but a regioisomer. The carbonyl oxygen of the acetate group at C1 can attack the C2 carbon (displacing the bromide). This forms a cyclic five-membered dioxolenium (acetoxonium) ion .
When this ring opens, the nucleophile (or the returning bromide) can attack either carbon:
-
Attack at C2: Reforms the starting material (with retention of configuration).
-
Attack at C1: Forms the isomer 1-Bromo-2-butyl acetate .
This results in a thermodynamic mixture of primary-bromide/secondary-acetate and secondary-bromide/primary-acetate.
Mechanism Visualization (NGP Pathway)
Figure 1: The Neighboring Group Participation (NGP) mechanism leading to regio-isomer scrambling.
Troubleshooting Protocol:
| Observation | Root Cause | Corrective Action |
| Doublets in NMR (Acetate region) | Thermal equilibration via NGP. | Lower Temperature: NGP is thermally driven. Keep reactions <40°C. Solvent Switch: Avoid highly polar ionizing solvents (e.g., DMSO) which stabilize the cationic intermediate. Use non-polar solvents (DCM, Toluene) to suppress ionization. |
| Loss of Optical Activity | Racemization via the achiral acetoxonium intermediate. | Nucleophile Strength: Use a stronger exogenous nucleophile (e.g., |
Part 2: Elimination Byproducts (The Alkene Problem)
Symptom:
"Yield is low, and I detect a sweet, olefinic smell. GC-MS shows a mass loss of 80-82 Da."
The Issue: HBr Elimination this compound is a secondary halide. In the presence of bases (even weak ones like carbonates) or elevated heat, it undergoes dehydrohalogenation to form Butenyl Acetates .
Common Byproducts:
-
Crotyl Acetate (2-Butenyl acetate): The Zaitsev product (thermodynamically favored, internal alkene).
-
3-Butenyl Acetate: The Hofmann product (terminal alkene), favored by bulky bases.
Diagnostic Workflow:
Figure 2: Decision tree for diagnosing elimination vs. thermal decomposition.
Prevention Strategy:
-
Base Selection: Switch from "hard" bases (NaOH, NaOEt) to "soft" non-nucleophilic bases (DIPEA, 2,6-Lutidine) if buffering is needed.
-
Temperature: Elimination rates double for every 10°C increase. strictly control exotherms during reagent addition.
Part 3: Hydrolysis & Solvolysis
Symptom:
"The reaction mixture has become acidic (pH < 4) and the ester peak is disappearing."
The Issue: Dual Hydrolysis Pathways Water is the enemy. This compound has two hydrolysis vectors:
-
Ester Hydrolysis: Acid-catalyzed cleavage of the acetate group yielding 2-Bromo-1-butanol + Acetic Acid . The acetic acid generated autocatalyzes further hydrolysis (autocatalytic loop).
-
Halide Hydrolysis: Displacement of Br by water (rare without heat/Ag+), yielding 2-Hydroxybutyl acetate .
Data Table: Hydrolysis Markers
| Byproduct | Origin | Detection (1H NMR) |
| Acetic Acid | Ester Hydrolysis | Singlet ~2.10 ppm (distinct from ester methyl). |
| 2-Bromo-1-butanol | Ester Hydrolysis | Shift of |
| Tetrahydrofuran (THF) derivatives | Intramolecular Cyclization | If 2-bromo-1-butanol forms, the OH can displace Br to form an epoxide or THF ring (if chain length allows). |
Corrective Action:
-
Dry Solvents: Ensure solvents are anhydrous (<50 ppm water).
-
Scavengers: Add molecular sieves (3Å or 4Å) to the reaction vessel.
-
Buffer: If the reaction generates acid (e.g., HBr byproduct), use solid
or a proton sponge to neutralize it immediately, preventing acid-catalyzed ester cleavage.
FAQ: Researcher to Researcher
Q: Can I distill this compound to purify it from these byproducts? A: Proceed with extreme caution.
-
Risk: Thermal elimination of HBr occurs around 130-150°C [1]. If traces of acid are present, this temperature drops significantly.
-
Recommendation: Use vacuum distillation (<5 mmHg) to keep the pot temperature below 60°C. If the pot turns dark/black, you are polymerizing the elimination product (butene derivatives).
Q: I'm trying to substitute the bromine with an amine, but I'm getting an amide. Why? A: You are seeing Aminolysis of the Ester . Primary and secondary amines are nucleophilic enough to attack the ester carbonyl instead of (or in addition to) the alkyl bromide.
-
Fix: Use a less nucleophilic amine (sterically hindered) or lower the temperature. If the amine attack on the ester is unavoidable, consider using a different protecting group (e.g., TBDMS ether) instead of acetate, then acetylate after the substitution.
Q: Why does my TLC show a "streak" instead of a spot? A: Streaking usually indicates decomposition on the silica. Silica gel is slightly acidic.
-
Fix: Pre-treat your TLC plate (and column) with 1% Triethylamine in hexane to neutralize the silica acidity. This prevents the acid-sensitive this compound from hydrolyzing or eliminating on the stationary phase.
References
-
Thermal Stability of Brominated Esters: Source:Journal of Thermal Analysis and Calorimetry. Studies on brominated butyl rubber (analogous structure) show C-Br bond dissociation and HBr elimination onset at elevated temperatures (~150°C+). Context: Supports the warning against high-temperature distillation. Link:
-
Neighboring Group Participation (Acetoxonium Ions): Source:Dalal Institute / IUPAC. Detailed mechanism of acetoxy group participation in nucleophilic substitution, leading to retention or rearrangement. Context: Explains the "Isomer Scramble" mechanism in Section 1. Link:
-
Elimination vs. Substitution Competition: Source:Lumen Learning / Organic Chemistry. Analysis of E2 vs SN2 competition in secondary alkyl halides. Context: Foundations for the "Elimination Byproducts" troubleshooting tree. Link:
-
Hydrolysis Mechanisms: Source:Chemistry LibreTexts. Acid-catalyzed hydrolysis of esters and the autocatalytic nature of the reaction. Context: Supports the "Hydrolysis & Solvolysis" section.[1] Link:
Sources
Technical Support Center: Troubleshooting Failed Reactions with 2-Bromobutyl Acetate
Welcome to the technical support center for 2-bromobutyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile secondary alkyl halide. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Section 1: Troubleshooting Guide - Common Reaction Failures
This section addresses specific issues you may encounter during your experiments with this compound. Each problem is presented in a question-and-answer format, providing in-depth explanations and actionable protocols.
Question 1: My nucleophilic substitution reaction is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?
Low yields in nucleophilic substitution reactions with this compound often stem from a competition between substitution (Sₙ2/Sₙ1) and elimination (E2/E1) pathways.[1] As a secondary alkyl halide, this compound is susceptible to both types of reactions.[2]
Core Principles at Play:
-
Steric Hindrance: The bromine atom is on a secondary carbon, which presents more steric bulk than a primary carbon, potentially slowing down the Sₙ2 pathway where the nucleophile attacks the carbon center.[3][4]
-
Nucleophile vs. Base Strength: Many nucleophiles are also basic. A strong, bulky base will favor elimination (E2), while a good, non-basic nucleophile will favor substitution (Sₙ2).[5]
-
Solvent Effects: Polar aprotic solvents (e.g., acetone, DMSO, DMF) are known to favor Sₙ2 reactions, while polar protic solvents (e.g., ethanol, water) can promote Sₙ1 and E1 reactions by stabilizing carbocation intermediates.[6][7]
-
Temperature: Higher temperatures generally favor elimination over substitution.[8]
Troubleshooting Workflow:
Caption: Decision tree for suppressing elimination reactions.
Question 3: I am observing the formation of an unexpected isomer in my substitution reaction. What could be happening?
The formation of a rearranged product suggests the involvement of a carbocation intermediate, which is characteristic of an Sₙ1 (or E1) pathway. While Sₙ2 reactions are generally expected with good nucleophiles on secondary halides, Sₙ1 can occur under certain conditions. [9] The Sₙ1 Mechanism and Carbocation Rearrangements:
The Sₙ1 reaction proceeds in a stepwise manner. The first and rate-determining step is the departure of the leaving group to form a carbocation. [10]This carbocation can then be attacked by a nucleophile.
A key feature of carbocations is their propensity to rearrange to a more stable form if possible. [9]For example, a secondary carbocation might undergo a 1,2-hydride or 1,2-alkyl shift to become a more stable tertiary carbocation.
Conditions Favoring Sₙ1 and Rearrangement:
-
Weak Nucleophile/Solvolysis: Sₙ1 reactions are favored when a weak nucleophile is used, which is often the solvent itself (a process called solvolysis). [9]Polar protic solvents like water, alcohols, or carboxylic acids are particularly effective at stabilizing the carbocation intermediate.
-
Leaving Group Ability: Bromide is a good leaving group, which facilitates the formation of the carbocation. [11][12][13] How to Prevent Rearrangements:
To avoid carbocation rearrangements, you must use reaction conditions that strongly favor the Sₙ2 pathway and avoid the formation of a carbocation intermediate.
Protocol to Favor Sₙ2 and Prevent Rearrangement:
-
Use a Good, High-Concentration Nucleophile: A high concentration of a strong, non-basic nucleophile will promote the bimolecular Sₙ2 reaction, outcompeting the unimolecular Sₙ1 pathway.
-
Employ a Polar Aprotic Solvent: Solvents like acetone, DMSO, or DMF will accelerate the Sₙ2 reaction without stabilizing carbocation intermediates. [14]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the relative leaving group ability of the bromide vs. the acetate group in this compound?
The bromide ion (Br⁻) is a significantly better leaving group than the acetate ion (CH₃COO⁻). [11][12]Good leaving groups are the conjugate bases of strong acids. [15]HBr is a very strong acid (pKa ≈ -9), making Br⁻ a very weak base and thus an excellent leaving group. Acetic acid is a weak acid (pKa ≈ 4.8), making the acetate ion a relatively stronger base and a poor leaving group. [5][6]In nearly all scenarios, reactions at the carbon bearing the bromine will occur in preference to reactions at the acetyl carbonyl group.
Q2: Can the acetate group in this compound be hydrolyzed during my reaction?
Yes, hydrolysis of the acetate ester is a potential side reaction, especially if the reaction is carried out under strongly basic (e.g., aqueous NaOH) or acidic conditions, particularly with heating. [16][17]The rate of hydrolysis is generally slower than the substitution/elimination reactions at the C-Br bond under typical anhydrous organic conditions. If your reaction requires aqueous basic conditions, you may form 2-bromobutan-1-ol as a byproduct.
Protocol for Minimizing Hydrolysis:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are dry.
-
Avoid Strong Aqueous Bases/Acids: If possible, use non-aqueous conditions. If a base is required, consider non-hydroxide bases like potassium carbonate in an organic solvent.
-
Moderate Temperatures: Avoid prolonged heating if possible.
Q3: How should I store this compound?
Like many alkyl halides, this compound should be stored in a cool, dry, dark place in a tightly sealed container to prevent hydrolysis and potential decomposition. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize reaction with atmospheric moisture.
Q4: What are the expected ¹H NMR signals for this compound?
While a specific spectrum would need to be acquired, one can predict the general regions and multiplicities for the protons in this compound (CH₃CH₂CH(Br)CH₂OAc):
-
-CH₃ (ethyl group): A triplet around 1.0-1.2 ppm.
-
-CH₂- (ethyl group): A multiplet (likely a sextet or quartet of doublets) around 1.8-2.1 ppm.
-
-CH(Br)-: A multiplet around 4.0-4.3 ppm.
-
-CH₂OAc: Two diastereotopic protons that will likely appear as two separate multiplets (or a complex multiplet) around 4.1-4.5 ppm.
-
-C(=O)CH₃: A singlet around 2.0-2.1 ppm.
Note: These are approximate chemical shifts and can vary depending on the solvent used for NMR analysis.
References
-
Chemistry Stack Exchange. (2017). Which is a good leaving group Br- or acetate ion?[Link]
-
Fiveable. Alkyl Halide Reactions: Substitutions & Eliminations. [Link]
-
Chemistry LibreTexts. (2023). Competition between substitution and elimination. [Link]
-
Unknown. Chapter 8 Alkyl Halides and Elimination Reactions. [Link]
-
Filo. (2025). Compare the leaving group tendency: i) I⁻, Br⁻, Cl⁻, F. [Link]
-
Oreate AI Blog. (2026). The Art of Leaving: Understanding the Best Leaving Groups in Chemistry. [Link]
-
Chemguide. elimination v nucleophilic substitution in halogenoalkanes. [Link]
-
Reddit. (2014). How solvents affect E1/E2 and SN1/SN2 reactions?[Link]
-
University of Calgary. Ch 8 : Substitution or Elimination ?[Link]
-
Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
Unknown. 7. Chapter 7 Solutions to Problems - Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations. [Link]
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]
-
Homework.Study.com. How does 2-bromobutane react with OH as a nucleophile in an SN1 reaction? Show all products and include wedges and dashes. [Link]
-
Wikipedia. Steric effects. [Link]
-
NIH. (2021). How Solvation Influences the SN2 versus E2 Competition. [Link]
-
NC State University Libraries. Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2021). 7.6: Extra Topics on Nucleophilic Substitution Reaction. [Link]
-
Unknown. Elimination Reactions. [Link]
-
MSU chemistry. Alkyl Halide Reactivity. [Link]
-
Labster. Steric hindrance - Theory pages. [Link]
-
Master Organic Chemistry. (2026). What Makes A Good Leaving Group?[Link]
-
ResearchGate. (2025). Kinetic study of the hydrolysis of ethyl-2-bromoisobutyrate in two-phase medium. [Link]
-
Lumen Learning. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. [Link]
-
Labster. E2 reaction - Theory pages. [Link]
-
J-STAGE. Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. [Link]
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- 1. fiveable.me [fiveable.me]
- 2. ocw.uci.edu [ocw.uci.edu]
- 3. Steric effects - Wikipedia [en.wikipedia.org]
- 4. theory.labster.com [theory.labster.com]
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- 6. reddit.com [reddit.com]
- 7. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
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- 12. Compare the leaving group tendency: i) I⁻, Br⁻, Cl⁻, F⁻ ii) CH₃COO⁻ (AcO.. [askfilo.com]
- 13. The Art of Leaving: Understanding the Best Leaving Groups in Chemistry - Oreate AI Blog [oreateai.com]
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- 17. uv.es [uv.es]
stability and degradation of 2-Bromobutyl acetate
Technical Support Center: Stability & Degradation of 2-Bromobutyl Acetate
Welcome to the Specialty Reagents Technical Support Hub. Subject: this compound (CAS: Variable by isomer, typically 105826-62-0 for racemic) Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The Stability Paradox
This compound is a bifunctional electrophile containing a secondary alkyl bromide and an ester moiety. Its stability profile is governed by a "tug-of-war" between the electron-withdrawing bromine atom (which activates the ester toward hydrolysis) and the nucleophilic carbonyl oxygen (which promotes intramolecular rearrangement).
Users most frequently encounter issues not with the compound's inherent shelf-life, but with artifactual degradation during analysis (GC-MS) and moisture-induced autocatalytic hydrolysis during storage.
Module 1: Storage & Handling (Preventative Care)
Q: My this compound has turned from clear to pale yellow. Is it still usable?
A: The yellowing indicates the formation of elemental bromine (
-
Diagnosis: Check the acidity. If free acid content is <0.5%, it may be repurifiable via a neutral alumina plug. If >1.0%, significant hydrolysis has occurred; discard.
-
Root Cause: Exposure to light or heat (
) triggers the loss of HBr. The HBr then autocatalyzes further ester hydrolysis and elimination.
Q: Can I store this in standard polyethylene (PE) or polypropylene (PP) bottles? A: Strictly No.
-
Reasoning: Alkyl halides and esters are lipophilic solvents that swell and leach plasticizers from PE/PP. Furthermore, the microscopic porosity of these plastics allows moisture ingress, accelerating hydrolysis.
-
Protocol: Store only in borosilicate glass with Teflon (PTFE) lined caps.
-
Temperature:
(Refrigerated). Do not freeze unless the specific isomer's freezing point is verified, as phase changes can exclude stabilizers.
Module 2: Degradation Pathways (The "Why")
The degradation of this compound is not random; it follows three distinct mechanistic pathways. Understanding these is crucial for interpreting impurity profiles.
Pathway A: Neighboring Group Participation (The "Hidden" Scrambling)
This is the most overlooked pathway. The carbonyl oxygen of the acetate group attacks the carbon bearing the bromine (C2), displacing the bromide ion.
-
Result: Formation of a cyclic Acetoxonium Ion .[1]
-
Consequence: When this ring opens, it can be attacked at C1 or C2. This leads to an equilibrium mixture of This compound (primary ester) and 1-bromo-2-butyl acetate (secondary ester).
-
Note: This often happens during GC analysis, leading to split peaks that users mistake for impurities.
Pathway B: Hydrolysis (Moisture Driven)
Water attacks the ester carbonyl.
-
Products: Acetic Acid + 2-Bromobutanol.
-
Kinetics: The released Acetic Acid lowers the pH, protonating the ester oxygen and accelerating the reaction (Autocatalysis).
Pathway C: Elimination (Thermal/Basic)
Under heat or basic conditions, the molecule loses HBr.
-
Products: Butenyl acetate isomers (cis/trans) + HBr.
Visualizing the Pathways
The following diagram illustrates the divergence between scrambling, hydrolysis, and elimination.
Caption: Mechanistic divergence showing NGP-mediated isomerization (yellow) versus irreversible degradation (red).
Module 3: Troubleshooting & Analytics
Q: My GC-MS shows a "bridge" between peaks or a broad hump. Is my column failing? A: Likely not. This is a classic sign of on-column thermal degradation .
-
The Phenomenon: this compound is thermally labile. If the injector port is too hot (
), the compound eliminates HBr inside the inlet. The "bridge" represents degradation occurring continuously as the band travels through the column.[2] -
The Fix: See Protocol A below.
Q: I see two peaks with identical mass spectra (m/z 43, 135, 137). Is this a contaminant? A: This is likely the regioisomer formed via the Acetoxonium pathway (Pathway A above).
-
Explanation: Standard synthesis often produces a mixture, or the compound equilibrated during storage/analysis. Both isomers (1-acetoxy-2-bromo and 2-acetoxy-1-bromo) have nearly identical fragmentation patterns.
Experimental Protocols
Protocol A: "Cold" GC-MS Method for Labile Bromo-Esters
Use this method to distinguish between real sample impurities and artifacts created by the instrument.
| Parameter | Setting | Rationale |
| Inlet Mode | Cool On-Column (COC) or PTV | Bypasses the hot vaporization chamber where elimination occurs. |
| Inlet Temp | Track Oven or Max | Minimizes thermal stress ( |
| Column | Rtx-5Amine or DB-Wax | Basic columns (Amine) can neutralize trace acid; Wax phases separate isomers better. |
| Oven Ramp | Slow ramp allows elution before max temp is reached. | |
| Flow Rate | High Linear Velocity ( | Elutes compound faster, reducing residence time at temperature. |
Protocol B: Rapid Acid Titration (Hydrolysis Check)
Perform this weekly if the bottle is opened frequently.
-
Solvent: Mix 10 mL Toluene + 10 mL Ethanol (neutralized).
-
Indicator: Add 2 drops Phenolphthalein (or Bromothymol Blue for sharper endpoint).
-
Sample: Weigh ~0.5 g of this compound accurately.
-
Titrant: 0.01 N NaOH (standardized).
-
Calculation:
-
Limit: If
, repurify. If , discard.
-
References
- Capon, B., & McManus, S. P. (1976). Neighboring Group Participation. Plenum Press.
-
Thermal Degradation in GC
-
Klee, M. (2023). "Activity and Decomposition: GC Solutions #35". Separation Science. Link
-
-
Hydrolysis Kinetics of Bromo-Esters
-
Almeida, et al. (2022). "Comparative chemical and biological hydrolytic stability of homologous esters...". Journal of Molecular Structure.
-halogens on ester hydrolysis). Link
-
-
Safety & Storage Data
Sources
Technical Support Center: Catalyst Selection for 2-Bromobutyl Acetate Reactions
Welcome to the technical support guide for reactions involving 2-bromobutyl acetate. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of catalyst selection for this versatile but challenging substrate. As a secondary alkyl halide, this compound stands at a mechanistic crossroads, where reaction conditions and catalyst choice critically determine the pathway towards substitution or elimination. This guide provides foundational knowledge and practical troubleshooting advice to help you achieve your desired synthetic outcomes with precision and confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity of this compound and the general principles of catalyst selection.
Q1: What are the primary reaction pathways for this compound, and how does its structure influence them?
This compound is a secondary alkyl halide, meaning the bromine atom is attached to a carbon that is bonded to two other carbons. This structure allows it to react via multiple competing pathways:
-
SN2 (Bimolecular Nucleophilic Substitution): This pathway is favored by strong, non-bulky nucleophiles and polar aprotic solvents. The reaction occurs in a single, concerted step, leading to an inversion of stereochemistry at the chiral center. For example, reacting (S)-2-bromobutane with sodium acetate yields (R)-sec-butyl acetate, indicating a classic SN2 mechanism[1].
-
SN1 (Unimolecular Nucleophilic Substitution): This pathway involves the formation of a planar secondary carbocation intermediate and is favored by weak nucleophiles and polar protic solvents. This mechanism typically results in a racemic mixture of products[2][3].
-
E2 (Bimolecular Elimination): This pathway is competitive with SN2 and is favored by strong, sterically hindered bases. It results in the formation of an alkene (e.g., 2-butene)[4].
-
E1 (Unimolecular Elimination): This pathway competes with SN1 and proceeds through the same carbocation intermediate. It is favored by heat and weak bases[4].
The choice of catalyst, solvent, and nucleophile is therefore critical in directing the reaction toward the desired product.
Q2: What are the main classes of catalysts for this compound reactions, and which pathways do they promote?
Catalyst selection is paramount for controlling selectivity. The primary classes include:
-
Phase-Transfer Catalysts (PTCs): These are essential for reactions between reactants in immiscible phases (e.g., an organic-soluble substrate and an aqueous-soluble nucleophile)[5][6]. Quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) or crown ethers transport the nucleophile into the organic phase, creating a highly reactive "bare" anion that strongly favors the SN2 pathway[7][8].
-
Lewis Acids: Catalysts like silver salts (Ag+) or aluminum trihalides (AlX₃) can be used to promote SN1 reactions. They function by coordinating to the bromine leaving group, facilitating its departure and the formation of the carbocation intermediate[7]. This is an example of electrophilic catalysis.
-
Transition-Metal Catalysts: Complexes of nickel or copper can catalyze nucleophilic substitutions through mechanisms that are distinct from classical SN1/SN2 pathways, often involving radical intermediates[9]. These methods are powerful for forming C-C or C-N bonds and can sometimes be used to control stereochemistry in enantioconvergent processes where a chiral catalyst transforms a racemic starting material into a single product stereoisomer[9][10].
-
Enzymatic Catalysts: Enzymes like hydrolases (lipases, esterases) and dehalogenases offer exceptional selectivity under mild, physiological conditions. A haloalkane dehalogenase can catalyze the hydrolysis of the C-Br bond via an SN2 mechanism[11], while lipases can selectively hydrolyze the acetate ester group[12]. This selectivity is crucial for avoiding unwanted side reactions.
Q3: How does solvent choice impact catalyst efficiency and the reaction outcome?
The solvent plays a synergistic role with the catalyst and can dictate the reaction mechanism:
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): These solvents are ideal for SN2 reactions . They solvate cations well but leave anions (the nucleophile) relatively unsolvated and highly reactive[13]. They are the solvents of choice when using phase-transfer catalysts.
-
Polar Protic Solvents (e.g., Water, Ethanol, Acetic Acid): These solvents excel at solvating both cations and anions. By solvating the nucleophile, they blunt its reactivity, disfavoring the SN2 pathway. However, their high polarity stabilizes the transition state of carbocation formation, making them ideal for SN1 reactions [4]. They are also required for many enzymatic reactions.
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: The reaction is very slow or shows no conversion.
-
Possible Cause A: Reactant Immiscibility. If your nucleophile is an inorganic salt (e.g., NaCN, NaN₃) and your solvent is organic (e.g., toluene, dichloromethane), the reactants cannot interact. This is a common issue in heterogeneous reactions[5].
-
Possible Cause B: Poor Leaving Group Departure. The C-Br bond may not be breaking efficiently under the reaction conditions, especially if a weak nucleophile is used.
-
Solution: If an SN1 pathway is acceptable, add a Lewis acid catalyst like silver nitrate (AgNO₃). The Ag+ ion will coordinate with the bromide, precipitating as AgBr and forcing the formation of the carbocation, thereby accelerating the reaction[7].
-
-
Possible Cause C: Inactive Nucleophile. The nucleophile may not be strong enough to initiate an SN2 reaction, or it may be deactivated by ion pairing.
-
Solution: Using a PTC with a crown ether, such as 18-crown-6 with potassium salts, can "trap" the cation (K+) and release a highly reactive "bare" anion nucleophile, significantly increasing the rate of SN2 reactions[7].
-
Problem 2: The main product is an alkene (elimination) instead of the desired substitution product.
-
Possible Cause: E2 pathway is dominant. This occurs when the nucleophile is acting as a strong base. It is particularly common with secondary halides and is favored by high temperatures and sterically bulky bases (e.g., potassium tert-butoxide)[4][13].
-
Solutions:
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature (e.g., 25°C instead of 70°C) can favor the SN2 pathway.
-
Choose a Better Nucleophile: Select a nucleophile that is less basic. For example, azide (N₃⁻) and cyanide (CN⁻) are excellent nucleophiles but relatively weak bases.
-
Change the Solvent: Switch from a protic solvent to a polar aprotic solvent (e.g., DMSO or acetone) to enhance the nucleophilicity of your anion and favor the SN2 pathway[13].
-
-
Problem 3: The acetate ester group is being hydrolyzed.
-
Possible Cause: Reaction conditions are too harsh (strongly acidic or basic). The ester functional group is sensitive to hydrolysis, especially in the presence of water under acidic or basic catalysis[16][17].
-
Solutions:
-
Run Under Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried to prevent water from participating in the reaction.
-
Maintain Neutral pH: Avoid using strong acids or bases. If a base is required, consider a non-nucleophilic, hindered base or a weaker base like sodium bicarbonate.
-
Use an Enzymatic Catalyst: If hydrolysis is the desired outcome, a lipase or esterase can provide highly selective hydrolysis under mild pH and temperature conditions[12][18]. If it is an undesired side reaction, avoid these enzymes.
-
-
Problem 4: The product is a racemic mixture, but a specific stereoisomer was expected.
-
Possible Cause: The reaction is proceeding through an SN1 mechanism. The formation of a planar carbocation intermediate allows the nucleophile to attack from either face, leading to racemization[3].
-
Solutions:
-
Promote the SN2 Pathway: To achieve inversion of configuration, you must force an SN2 mechanism. Use a high concentration of a strong nucleophile in a polar aprotic solvent (e.g., sodium acetate in anhydrous acetone)[1][19].
-
Consider Enantioconvergent Catalysis: For advanced applications, a chiral transition-metal catalyst (e.g., based on nickel) can potentially take a racemic starting material and convert both enantiomers into a single, desired stereoisomer of the product[10].
-
-
Part 3: Data & Protocols
Table 1: Influence of Catalysts and Conditions on this compound Reactions
| Desired Product | Mechanism | Catalyst Type | Recommended Catalyst | Solvent | Key Conditions | Expected Outcome |
| Substitution | SN2 | Phase-Transfer | TBAB, (C₄H₉)₄N⁺HSO₄⁻ | Biphasic (e.g., Toluene/H₂O) | Strong, non-bulky nucleophile; Low Temp (25-50°C) | High yield of substitution product with inversion of stereochemistry[8]. |
| Substitution | SN1 | Lewis Acid | AgNO₃, AlCl₃ | Polar Protic (e.g., EtOH, H₂O) | Weak nucleophile | Racemized substitution product[7]. |
| Elimination | E2 | None (Base-driven) | Potassium tert-butoxide (t-BuOK) | tert-Butanol | Strong, bulky base; High Temp (>50°C) | High yield of alkene (butene) products[13]. |
| Selective Hydrolysis | Enzymatic | Hydrolase | Lipase from Pseudomonas cepacia | Aqueous Buffer | Mild pH (7-8) and temperature | Selective cleavage of the ester bond, leaving the C-Br bond intact[20]. |
| C-C Coupling | Radical | Transition Metal | Nickel/Photoredox | Aprotic (e.g., Dioxane) | Organometallic nucleophile (e.g., R-ZnBr) | Formation of a new C-C bond at the secondary carbon[9]. |
Experimental Protocol: PTC-Catalyzed Azide Substitution (SN2)
This protocol describes the synthesis of 2-azidobutyl acetate, a versatile intermediate, using a phase-transfer catalyst to ensure an efficient SN2 reaction.
Materials:
-
This compound (1.0 equiv)
-
Sodium azide (NaN₃) (1.5 equiv)
-
Tetrabutylammonium bromide (TBAB) (0.05 equiv)
-
Toluene
-
Deionized water
-
Separatory funnel, round-bottom flask, condenser, magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 equiv) and TBAB (0.05 equiv) in toluene (3 mL per mmol of substrate).
-
Nucleophile Addition: In a separate beaker, dissolve sodium azide (1.5 equiv) in deionized water (2 mL per mmol of NaN₃). Add this aqueous solution to the flask.
-
Reaction: Heat the biphasic mixture to 60°C and stir vigorously to ensure efficient mixing between the two phases. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with deionized water (2x) and saturated brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 2-azidobutyl acetate.
-
Purification: Purify the product by flash column chromatography if necessary.
Self-Validation: The successful synthesis of the azide product with inversion of stereochemistry (if a chiral starting material is used) confirms the efficiency of the PTC-catalyzed SN2 pathway. The absence of butene byproducts indicates suppression of the E2 pathway.
Part 4: Visualization of Concepts
Diagram 1: Catalyst Selection Workflow
This diagram provides a decision-making framework for selecting the appropriate catalytic system based on the desired reaction outcome.
Caption: Decision tree for catalyst and condition selection.
Diagram 2: Mechanism of Phase-Transfer Catalysis (PTC)
This diagram illustrates how a quaternary ammonium salt transports a nucleophile from the aqueous phase to the organic phase to react with this compound (R-Br).
Caption: Catalytic cycle of a phase-transfer catalyst (Q⁺).
References
-
Fu, G. C. (2017). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. ACS Central Science. [Link]
-
Chemistry LibreTexts. (2014). 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. [Link]
-
Twitty, C. N., et al. (2025). Co-Catalytic Coupling of Alkyl Halides and Alkenes: the Curious Role of Lutidine. Journal of the American Chemical Society. [Link]
-
Ahmad, N., et al. (2025). Radical Generation from Alkyl Halides: Mechanisms, Photocatalysis, and Synthetic Applications. ResearchGate. [Link]
-
SVP, K. V., et al. (1997). Non-enzymatic and enzymatic hydrolysis of alkyl halides: A haloalkane dehalogenation enzyme evolved to stabilize the gas-phase transition state of an SN2 displacement reaction. Proceedings of the National Academy of Sciences. [Link]
-
University of California, Davis. 11. Nucleophilic Substitution Reactions. [Link]
-
ELEMENTAL CHEMISTRY. (2020). Effect of catalyst on substitution reaction. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
Huang, H., et al. (2021). Catalyst-controlled asymmetric substitution reactions by racemic nucleophiles: From singly to doubly enantioconvergent processes. CaltechAUTHORS. [Link]
-
Yadav, V. K. (2007). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]
-
Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research. [Link]
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). [Link]
-
Pearson. (2024). Under certain conditions, when (R)-2-bromobutane is heated with w... [Link]
-
Brainly. (2023). [FREE] (S)-2-bromobutane reacted with sodium acetate to produce (R)-sec-butyl acetate. Circle the mechanism which. [Link]
-
Zhang, Y., et al. (2021). Enzyme-Catalyzed Hydrolysis of Lipids in Immiscible Microdroplets Studied by Contained-Electrospray Ionization. Journal of the American Society for Mass Spectrometry. [Link]
-
Study.com. (2022). How does 2-bromobutane react with OH as a nucleophile in an SN1 reaction? [Link]
-
Chegg. (2022). Solved When R-2-bromobutane reacts with sodium acetate in. [Link]
-
Chemistry LibreTexts. (2019). 11.6: Nucleophilic Acyl Substitution Reactions in the Laboratory. [Link]
-
Chemistry Stack Exchange. (2017). What are the common products of the reaction: 2-bromobutane and NaOH. [Link]
-
Science of Synthesis. (2010). Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. [Link]
-
Wang, I. K., & Farn, K. S. (2025). Kinetic study of the hydrolysis of ethyl-2-bromoisobutyrate in two-phase medium. ResearchGate. [Link]
-
Khan Academy. More enzyme types and mechanisms of catalysis. [Link]
-
Al-Rawi, J. M. A., & Menger, F. M. (2021). Enzyme Models—From Catalysis to Prodrugs. MDPI. [Link]
-
Johannes, I., et al. (1997). Hydrolysis of butyl acetate. Estonian Academy Publishers. [Link]
Sources
- 1. brainly.com [brainly.com]
- 2. Under certain conditions, when (R)-2-bromobutane is heated with w... | Study Prep in Pearson+ [pearson.com]
- 3. homework.study.com [homework.study.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. iajpr.com [iajpr.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. ELEMENTAL CHEMISTRY: Effect of catalyst on substitution reaction [elementalchemistry.in]
- 8. crdeepjournal.org [crdeepjournal.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 11. Non-enzymatic and enzymatic hydrolysis of alkyl halides: A haloalkane dehalogenation enzyme evolved to stabilize the gas-phase transition state of an SN2 displacement reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Khan Academy [khanacademy.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. biomedres.us [biomedres.us]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. kirj.ee [kirj.ee]
- 18. Enzyme Models—From Catalysis to Prodrugs [mdpi.com]
- 19. chegg.com [chegg.com]
- 20. par.nsf.gov [par.nsf.gov]
Technical Support Center: 2-Bromobutyl Acetate Optimization
This guide serves as a specialized technical support resource for researchers working with 2-Bromobutyl acetate . It is designed to troubleshoot specific reactivity issues, primarily focusing on the competition between substitution (
Topic: Controlling Reactivity & Preventing Side Reactions
Reagent: this compound (CAS: N/A for specific isomer, treated as general secondary
Critical Reactivity Profile (The "Why")
Before troubleshooting, you must understand the "personality" of this molecule. This compound is not a simple alkyl halide; it is a bifunctional electrophile with a built-in "saboteur"—the acetate group.
The Three-Front War
When you subject this reagent to a nucleophile, three pathways compete immediately. Your reaction conditions dictate the winner.
-
Pathway A: Direct Substitution (
) [Desired] -
Pathway B: Elimination (
) [Major Competitor] -
Pathway C: Neighboring Group Participation (NGP) [The "Hidden" Side Reaction]
-
Mechanism:[1][2][3][4][5][6] The carbonyl oxygen of the acetate group (at C1) attacks the C2 carbon intramolecularly, displacing the bromide before your external nucleophile can arrive. This forms a cyclic acetoxonium ion (5-membered ring).[5]
-
Trigger: Solvolysis conditions, weak nucleophiles, or silver salts.
-
Outcome: Retention of configuration (double inversion) or rearrangement to primary/secondary alcohol mixtures upon workup.
-
Visualizing the Pathways
The following diagram maps the competing reaction landscapes. Use this to identify where your experiment might be "leaking" yield.
Figure 1: Reaction landscape of this compound showing the competition between substitution, elimination, and internal participation.[8]
Troubleshooting Guide
Scenario 1: "I'm seeing large amounts of alkene byproducts (Elimination)."
Diagnosis: Your reaction conditions are too basic or too hot. Secondary alkyl bromides are prone to
Corrective Actions:
-
Switch Bases: Stop using Sodium Ethoxide (NaOEt) or Sodium Hydroxide (NaOH). These are strong bases.[7][9]
-
Recommendation: Use Potassium Carbonate (
) or Cesium Carbonate ( ) . These are weaker bases that can deprotonate acidic nucleophiles (like thiols or phenols) without triggering elimination on the substrate.
-
-
Lower Temperature: Elimination has a higher activation energy than substitution.
-
Recommendation: Run the reaction at 0°C to Room Temperature . Do not reflux unless absolutely necessary.
-
-
Solvent Choice: Switch to Polar Aprotic solvents (DMF, DMSO, Acetonitrile). These solvate cations well, leaving the nucleophile "naked" and more reactive for
, favoring substitution over elimination.
Scenario 2: "The acetate group disappeared (Hydrolysis)."
Diagnosis: You likely used an aqueous base or a nucleophile that is basic enough to attack the ester carbonyl (saponification) rather than the alkyl bromide.
Corrective Actions:
-
Eliminate Water: Ensure all solvents are anhydrous. Esters hydrolyze rapidly in the presence of water and base.
-
Check Nucleophile Hardness: "Hard" nucleophiles (like Hydroxide
or Amide ) attack the carbonyl (C=O). "Soft" nucleophiles (like Thiolates , Azide , or Iodide ) prefer the saturated carbon (C-Br).-
Recommendation: If you must use a hard nucleophile, consider protecting the alcohol as a silyl ether instead of an acetate, or perform the substitution before esterification.
-
Scenario 3: "I got the product, but the stereochemistry is wrong (Retention instead of Inversion)."
Diagnosis: This is the signature of Neighboring Group Participation (NGP) . The acetate oxygen attacked the C-Br bond from the back, forming an intermediate acetoxonium ion (inversion #1). Your nucleophile then opened this ring (inversion #2).
-
Net Result: Inversion + Inversion = Retention .
Corrective Actions:
-
Increase Nucleophile Concentration: NGP is a unimolecular-like process (intramolecular). High concentrations of a strong external nucleophile favor the intermolecular
attack over the intramolecular NGP. -
Avoid Silver Salts: Do not use
or to "pull" the bromide, as this promotes carbocation character and drastically increases NGP and rearrangement.
Standardized Protocol: Nucleophilic Substitution
To minimize side reactions, follow this "Soft Substitution" protocol.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Nucleophile: (e.g., Sodium Azide, Potassium Thioacetate) (1.2 – 1.5 eq)
-
Solvent: Anhydrous DMF or Acetonitrile (0.2 M concentration)
-
Base (if needed for acidic nucleophiles):
(1.5 eq)
Procedure:
-
Preparation: Flame-dry glassware and purge with Nitrogen/Argon.
-
Solvation: Dissolve the Nucleophile (and Base if used) in the solvent first. Stir for 10 minutes to ensure homogeneity.
-
Addition: Cool the mixture to 0°C . Add this compound dropwise.
-
Why? Dropwise addition keeps the concentration of the electrophile low relative to the nucleophile, suppressing bimolecular elimination.
-
-
Reaction: Allow to warm to Room Temperature. Monitor via TLC.
-
Stop Condition: Quench immediately upon consumption of starting material. Prolonged stirring promotes ester cleavage.
-
-
Workup: Dilute with
(Ether) and wash with water.-
Note: Avoid basic washes (like NaOH) to prevent ester hydrolysis. Use saturated
or brine.
-
FAQ: Frequently Asked Questions
Q: Can I use Sodium Hydride (NaH) to generate my nucleophile? A: Use with extreme caution. NaH is a strong base.[9] If you use it, ensure you react it completely with your nucleophile (e.g., a phenol) to remove all hydride before adding the this compound. Excess NaH will cause rapid elimination (alkene formation).
Q: Why does my product show a mixture of primary and secondary alcohols after hydrolysis? A: This indicates you passed through the Acetoxonium Ion intermediate (Pathway C in Figure 1). When this 5-membered ring opens with water, it can break at either the C1 or C2 bond, leading to a mixture of isomers (1,2-diols where the acetate has "migrated"). To fix this, suppress NGP by using a better nucleophile or a non-participating protecting group (like Benzyl).
Q: What is the best solvent to avoid elimination?
A: Acetonitrile (MeCN) is often the "Goldilocks" solvent. It is polar enough to support
Comparison of Conditions
| Variable | Condition A (High Risk) | Condition B (Optimized) | Reason |
| Base | NaOH, NaOEt, t-BuOK | Strong bases trigger E2 elimination.[9] | |
| Temperature | Reflux (>60°C) | 0°C | Heat favors elimination (entropy driven). |
| Solvent | Ethanol, Water | DMF, DMSO, MeCN | Protic solvents (EtOH) cage the nucleophile, slowing |
| Concentration | High (>1.0 M) | Moderate (0.1 - 0.5 M) | High conc. can increase polymerization/side reactions. |
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Winstein, S., et al. (1942).[10] "The Role of Neighboring Groups in Replacement Reactions." Journal of the American Chemical Society.[3]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Section on Anchimeric Assistance and Acetoxonium Ions).
-
MasterOrganicChemistry. "Elimination vs Substitution with Secondary Alkyl Halides." Link
-
Sigma-Aldrich. "Safety Data Sheet: this compound." (General handling and stability data). Link
Sources
- 1. 2-Acetoxycyclohexyl tosylate reacts with acetate ion to form 1,2-... | Study Prep in Pearson+ [pearson.com]
- 2. researchgate.net [researchgate.net]
- 3. Woodward Reaction [organic-chemistry.org]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. collegedunia.com [collegedunia.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 9. Chapter 7 Solutions to Problems – Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations – Solutions Manual Fundamentals of Organic Chemistry-Openstax Adaptation [ncstate.pressbooks.pub]
- 10. grokipedia.com [grokipedia.com]
Validation & Comparative
comparing 2-Bromobutyl acetate with other bromoalkyl esters
An In-Depth Comparative Guide to the Reactivity and Application of 2-Bromobutyl Acetate and Other Bromoalkyl Esters
Authored by a Senior Application Scientist
This guide offers an in-depth, objective comparison of this compound against other structurally diverse bromoalkyl esters. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple catalog of properties to explain the mechanistic underpinnings of their reactivity. We will explore how subtle structural variations dictate reaction pathways and, consequently, their utility in complex organic synthesis.
Introduction: The Bromoalkyl Ester as a Versatile Synthetic Tool
Bromoalkyl esters are a class of organic compounds characterized by an ester functional group and a bromine atom attached to an alkyl chain. They are highly valued in organic chemistry as versatile alkylating agents, capable of introducing new carbon-carbon and carbon-heteroatom bonds.[1] The presence of the bromine atom, a good leaving group, renders the adjacent carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles.[1] This reactivity is fundamental to their application in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where precise molecular modifications are required.[1][2]
The specific reactivity of a bromoalkyl ester, however, is not uniform across the class. It is profoundly influenced by the structural arrangement of the molecule, particularly the position of the bromine atom relative to the ester and the substitution pattern of the carbon to which it is attached. This guide will focus on this compound, a secondary bromoalkyl ester, and compare its synthetic performance with primary and α-bromoalkyl esters.
The Decisive Role of Structure in Reaction Mechanism
The synthetic utility of a bromoalkyl ester is dictated by its propensity to undergo nucleophilic substitution reactions, which primarily proceed via two distinct mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular).[3] The choice between these pathways is governed by steric and electronic factors inherent to the ester's structure.
-
SN2 Mechanism: This is a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite the bromine leaving group.[4] This "backside attack" is sensitive to steric hindrance. Therefore, less sterically crowded bromoalkanes react faster via this pathway. The reaction rate is dependent on the concentration of both the bromoalkyl ester and the nucleophile.[3][4]
-
SN1 Mechanism: This is a two-step process that begins with the spontaneous departure of the bromide leaving group to form a carbocation intermediate.[3] This intermediate is then rapidly attacked by the nucleophile. The rate-determining step is the formation of the carbocation, so its stability is the most critical factor. The stability of carbocations follows the order: Tertiary > Secondary > Primary.[3]
The following diagram illustrates these competing pathways for a generic bromoalkyl ester.
Caption: Competing SN1 and SN2 pathways for nucleophilic substitution.
Comparative Reactivity Analysis
To understand the specific advantages of this compound, it is essential to compare it with other common bromoalkyl esters.
This compound: The Secondary Ester
-
Structure: A secondary (2°) bromoalkane where the bromine is attached to a carbon atom that is bonded to two other carbon atoms.[5]
-
Reactivity Profile: this compound occupies a mechanistic middle ground. The secondary carbon presents more steric hindrance than a primary carbon, slowing down SN2 reactions.[6] However, the secondary carbocation that would form in an SN1 reaction is more stable than a primary carbocation.[3] Consequently, this compound can react via either SN1 or SN2 pathways, and the dominant mechanism can be controlled by the reaction conditions. Weak nucleophiles and polar protic solvents favor the SN1 pathway, while strong nucleophiles and polar aprotic solvents favor the SN2 pathway.
Primary Bromoalkyl Esters (e.g., 4-Bromobutyl acetate)
-
Structure: A primary (1°) bromoalkane where the bromine is attached to a carbon bonded to only one other carbon atom.[7]
-
Reactivity Profile: Primary bromoalkyl esters show a strong preference for the SN2 pathway.[3] The low steric hindrance allows for easy backside attack by the nucleophile, and the high instability of the corresponding primary carbocation makes the SN1 pathway energetically unfavorable. These reagents are ideal for reactions where a clean, predictable SN2 outcome with inversion of stereochemistry is required.
α-Bromoalkyl Esters (e.g., Ethyl bromoacetate)
-
Structure: The bromine atom is located on the carbon immediately adjacent (alpha) to the ester's carbonyl group.[8]
-
Reactivity Profile: These esters are exceptionally reactive in SN2 reactions. The electron-withdrawing nature of the adjacent carbonyl group increases the electrophilicity of the alpha-carbon, making it a prime target for nucleophiles.[8] This structural feature significantly enhances its reactivity compared to other primary or secondary bromoalkyl esters in SN2 processes.
Data Summary
The following tables summarize the structural differences and the resulting impact on reactivity.
Table 1: Structural and Mechanistic Comparison of Bromoalkyl Esters
| Compound | Class | Carbon-Bromine Bond Position | Steric Hindrance at C-Br | Carbocation Stability | Preferred Mechanism(s) |
| Ethyl bromoacetate | α-Bromo | Alpha to C=O | Low | Primary (Unfavorable) | SN2 (Highly Activated) |
| 4-Bromobutyl acetate | Primary (1°) | Gamma to C=O | Low | Primary (Unfavorable) | SN2 |
| This compound | Secondary (2°) | Alpha to Ethyl Group | Moderate | Secondary (Moderate) | SN2 / SN1 |
Table 2: Relative Reaction Rate Comparison (Illustrative)
| Bromoalkane Class | Relative Rate of SN1 Reaction (Solvolysis in a polar protic solvent)[3] | Relative Rate of SN2 Reaction (with a strong nucleophile)[3] |
| Primary (e.g., 4-Bromobutyl acetate) | ~1 | High |
| Secondary (e.g., this compound) | Moderate | Moderate |
| Tertiary | Very High | Very Low / None |
| α-Bromo (e.g., Ethyl bromoacetate) | Low (unless benzylic) | Very High [8] |
| (Note: Rates are generalized and highly dependent on specific substrates, nucleophiles, and conditions. This table illustrates the general reactivity trends.) |
Experimental Protocol: Comparative Alkylation of Sodium Benzoate
To quantitatively assess the reactivity differences, a kinetic study can be performed. This protocol outlines a general method for comparing the rate of ester formation from sodium benzoate and various bromoalkyl esters.
Objective
To compare the reaction rates of this compound, 4-Bromobutyl acetate, and Ethyl bromoacetate with sodium benzoate under SN2-favoring conditions.
Materials
-
This compound (Substrate 1)
-
4-Bromobutyl acetate (Substrate 2)
-
Ethyl bromoacetate (Substrate 3)
-
Sodium Benzoate (Nucleophile)
-
Dimethylformamide (DMF, solvent)
-
Dodecane (Internal Standard for GC analysis)
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
Methodology
-
Reaction Setup: For each substrate, prepare a reaction mixture in a sealed vial. To a solution of sodium benzoate (1.0 mmol) in 5.0 mL of DMF, add dodecane (0.5 mmol) as an internal standard.
-
Initiation: Place the vial in a temperature-controlled heating block set to 60°C. Once the temperature has equilibrated, add the bromoalkyl ester (1.0 mmol) to initiate the reaction (t=0).
-
Monitoring: At regular intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching: Immediately quench the aliquot by diluting it with 1.0 mL of a saturated aqueous sodium bicarbonate solution and 1.0 mL of diethyl ether. Vortex thoroughly.
-
Analysis: Analyze the organic (diethyl ether) layer by GC-FID to determine the concentration of the remaining bromoalkyl ester and the formed product relative to the internal standard.
-
Data Processing: Plot the concentration of the bromoalkyl ester versus time for each of the three reactions. The initial reaction rate can be determined from the slope of this curve.
Caption: Experimental workflow for kinetic analysis of alkylation.
Conclusion and Strategic Recommendations
The choice between this compound and other bromoalkyl esters is a strategic decision based on the desired reaction outcome.
-
Choose a primary bromoalkyl ester (e.g., 4-Bromobutyl acetate) when a clean, predictable SN2 reaction is paramount and steric hindrance must be minimized. It is the reagent of choice for straightforward alkylations with strong nucleophiles.
-
Choose an α-bromoalkyl ester (e.g., Ethyl bromoacetate) for rapid SN2 reactions . Its enhanced reactivity makes it ideal for situations where less reactive nucleophiles are used or when faster reaction times are necessary.
-
Choose this compound when mechanistic flexibility is required. Its ability to react via both SN1 and SN2 pathways allows for greater control through the tuning of reaction conditions. This is particularly advantageous in complex syntheses where a secondary alkyl group is being installed or where subsequent elimination reactions might be desired. Its use may allow for reactions with weaker nucleophiles that might not react efficiently with primary bromides under similar conditions.
For the drug development professional, understanding these nuances is critical. The selection of the right bromoalkyl ester can significantly impact yield, purity, and the stereochemical outcome of a synthetic step, ultimately influencing the efficiency of the entire synthetic route.
References
-
Molecules. (2010). A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. MDPI. Available at: [Link]
-
Chemical & Pharmaceutical Bulletin. (1983). Synthesis and antitumor effect of new biological alkylating agents, isethionic acid esters. Pharmaceutical Society of Japan. Available at: [Link]
-
Bulletin of the Academy of Sciences of the USSR Division of Chemical Science. (2023). A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters. ResearchGate. Available at: [Link]
-
ADMET & DMPK. (2021). New therapeutic modalities in drug discovery and development: Insights & opportunities. International Association of Physical Chemists. Available at: [Link]
- Google Patents. (2012). CN102627560A - Preparation method of alpha-bromoalkyl carboxylate.
-
Fiveable. (2025). Alpha-Brominated Ester Definition. Available at: [Link]
-
Chemical Research. (2008). A Simple Method for the Synthesis of tert-Butyl 2-Bromoacetate. Semantic Scholar. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Molecules. (2021). Convenient Method of Synthesizing Aryloxyalkyl Esters from Phenolic Esters Using Halogenated Alcohols. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Ester synthesis by O-alkylation. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Reactivity and Properties of 2-Bromoethyl Acetate. Available at: [Link]
-
National Center for Biotechnology Information. (2015). Transition Metal Free sp3-sp3 carbon-carbon coupling between Benzylboronic Esters and Alkyl Bromides. Available at: [Link]
-
Organic Chemistry Portal. Bromocarboxylic acid synthesis by bromination. Available at: [Link]
-
Angewandte Chemie International Edition. (2020). Reductive Alkylation of Alkenyl Acetates with Alkyl Bromides by Nickel Catalysis. Available at: [Link]
-
Oregon State University. (2020). Chapter 6 Worked Problem 1. Available at: [Link]
-
PubMed. (2007). Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride. Available at: [Link]
-
Organic Chemistry Portal. Alkyl bromide synthesis by bromination or substitution. Available at: [Link]
- Google Patents. (1959). US2876255A - Preparation of bromo acids and esters.
-
Journal of the American Chemical Society. (1985). Ester homologation via α-bromo α-keto dianion rearrangement. Organic Chemistry Portal. Available at: [Link]
-
Supporting Information. Synthesis of warheads 1 and 2. Available at: [Link]
-
Cenmed Enterprises. 4-Bromobutyl acetate. Available at: [Link]
-
LibreTexts Chemistry. (2022). 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. Available at: [Link]
-
Quora. (2017). What is the increasing order of reactivity towards esterification: primary alcohol, secondary alcohol, tertiary alcohol?. Available at: [Link]
-
Mettler Toledo. Friedel-Crafts Alkylation Reaction. Available at: [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Available at: [Link]
-
ResearchGate. (2022). Unexpected Bromination Reaction of Isosteviol Methyl Ester with Bromoalkanes. Available at: [Link]
-
SlideShare. (2015). Clinical and High-Dose Alkylating Agents. Available at: [Link]
-
ResearchGate. (2014). A comparison of several modern alkylating agents. Available at: [Link]
-
ResearchGate. (2019). Synthesis of Carboxylic Acids, Esters, and Amides from 1,1‐Dibromoalkenes via Oxidation of Alkynyl Boronate Intermediates. Available at: [Link]
-
The FASEB Journal. (2023). Assessing the stability and reactivity of a new generation of boronic esters. Available at: [Link]
-
Journal of the American Chemical Society. (1960). Reactivity of Nucleophilic Reagents toward Esters. Kinam Park. Available at: [Link]
- Google Patents. (2006). EP1660433A2 - Preparation and use of alkylating agents.
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
-
ResearchGate. (2023). Comparison of reactivity of different boron reagents. Available at: [Link]
-
ResearchGate. (2022). Order of thermodynamic stability of representative boronic esters. Available at: [Link]
-
Michigan State University Department of Chemistry. Alcohol Reactivity. Available at: [Link]
-
Taylor & Francis. Alkylating agents – Knowledge and References. Available at: [Link]
-
Journal of the Brazilian Chemical Society. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Available at: [Link]
-
Organic & Biomolecular Chemistry. (2021). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Royal Society of Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]
-
ResearchGate. (2022). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Available at: [Link]
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Structural Isomerism in Linker Design: 2-Bromobutyl Acetate vs. 4-Bromobutyl Acetate
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In medicinal chemistry and chemical biology, the selection of alkyl linkers is rarely a trivial decision. While 4-bromobutyl acetate serves as the industry standard for linear C4 chain extension—ubiquitous in PROTAC (Proteolysis Targeting Chimera) synthesis—its structural isomer, 2-bromobutyl acetate , offers a distinct steric and stereochemical profile.
This guide provides a technical comparison of these two reagents, moving beyond simple physical properties to analyze their divergent synthesis pathways, nucleophilic substitution kinetics, and specific utility in drug development.
Structural & Mechanistic Analysis
The fundamental difference between these isomers lies in the position of the electrophilic site (C-Br bond) relative to the acetate handle. This positional isomerism dictates their entire reactivity profile.
-
4-Bromobutyl Acetate: A primary alkyl halide. The electrophilic carbon is unhindered, facilitating rapid
reactions. The acetate group is distal (C1 vs C4), minimizing immediate electronic deactivation. -
This compound: A secondary alkyl halide with a chiral center at C2. The electrophilic carbon is sterically occluded by the ethyl group and the acetoxymethyl moiety. This structure promotes
elimination over substitution and introduces chirality into the linker.
Visualization: Steric & Reactive Topology
The following diagram contrasts the accessible reaction vectors for nucleophiles attacking these two substrates.
Figure 1: Comparative reactivity map showing the kinetic advantage of the primary halide (4-bromo) versus the steric and elimination challenges of the secondary halide (2-bromo).
Synthesis Pathways[1][2][3][4][5]
The availability and purity of these reagents depend heavily on their synthesis. 4-Bromobutyl acetate is often produced via ring-opening of tetrahydrofuran (THF), a scalable "green" route. In contrast, this compound requires controlled regioselective opening of 1,2-epoxybutane.
Comparative Synthesis Workflow
Figure 2: Synthetic divergence. The THF route provides high atom economy for the 4-isomer, while the epoxide route requires strict regiocontrol for the 2-isomer.
Performance & Reactivity Profile
The following table summarizes experimental expectations when using these reagents for alkylation (e.g., reacting with an amine or phenol).
| Feature | 4-Bromobutyl Acetate | This compound |
| Electrophile Type | Primary Alkyl Bromide | Secondary Alkyl Bromide |
| Fast (Reference = 100) | Slow (~1-5) | |
| Elimination Risk (E2) | Low (Requires strong base/heat) | High (Major byproduct with amines) |
| Chirality | Achiral | Chiral (Racemic or Enantiopure) |
| Main Byproduct | THF (via cyclization if hydrolyzed) | Butenyl acetate isomers (via elimination) |
| Ideal Application | Linear Linkers (PROTACs, Crosslinkers) | Steric Probes, Chiral Scaffolds |
Experimental Protocols
Protocol A: Synthesis of 4-Bromobutyl Acetate (THF Route)
Best for: Scalable production of linear linkers.
-
Reagents: Tetrahydrofuran (THF, 1.0 eq), Acetyl Chloride (1.05 eq), ZnBr2 (catalytic, 0.05 eq).
-
Setup: Flame-dried round-bottom flask under
atmosphere. -
Procedure:
-
Charge THF and ZnBr2. Cool to 0°C.
-
Add Acetyl Chloride dropwise (exothermic).
-
Reflux at 70°C for 4–6 hours. Monitor by TLC (disappearance of acid chloride).
-
-
Workup: Quench with cold saturated
. Extract with EtOAc. -
Purification: Vacuum distillation (bp ~92°C @ 12 mmHg).
-
Validation:
NMR shows triplet at 3.46 (CH2-Br) and triplet at 4.08 (CH2-OAc).
Protocol B: Nucleophilic Substitution with this compound
Critical Note: Due to steric hindrance, standard conditions used for the 4-isomer will fail or yield elimination products. Use a polar aprotic solvent and avoid hard bases.
-
Substrate: Secondary amine (e.g., Piperazine derivative).
-
Conditions: DMF or Acetonitrile,
(mild base), 60°C. -
Procedure:
-
Dissolve amine (1.0 eq) in DMF.
-
Add
(2.0 eq) and KI (0.1 eq, Finkelstein catalyst). -
Add This compound (1.2 eq) slowly.
-
Crucial Step: Monitor for elimination product (butenyl acetate) using GC-MS. If elimination is observed, lower temperature to 40°C and extend reaction time.
-
-
Causality: The secondary bromide at C2 is prone to E2 elimination. The addition of KI converts the alkyl bromide to a more reactive alkyl iodide in situ, accelerating the
pathway relative to elimination.
Application in Drug Development
4-Bromobutyl Acetate in PROTACs: This reagent is the "workhorse" for generating C4 alkyl linkers. In PROTAC design, linker length is critical for ternary complex formation.[1] The 4-carbon chain provides a flexible span of approx. 5–6 Å.
-
Reference: Used in the synthesis of 9-alkylguanine derivatives and various E3 ligase recruiters [1, 2].
This compound as a Steric Probe: While less common, the 2-isomer is used to introduce a methyl branch alpha to the alkyl chain. This "gem-dimethyl" or "branching" effect can:
-
Restrict Conformational Freedom: Reducing the entropy penalty of binding.
-
Block Metabolism: Steric bulk at C2 can prevent oxidative metabolism at the adjacent positions.
References
-
Synthesis and Physical Properties of 4-Bromobutyl Acetate. Journal of Organic Chemistry, 1975, 40, 3571. Link
-
PROTAC Linker Design and Synthesis. MedChemExpress Product Guide. Link
-
Regioselectivity in Epoxide Ring Opening. Master Organic Chemistry. Link
-
Nucleophilic Substitution vs Elimination in Secondary Halides. Chemistry LibreTexts. Link
Sources
A Comparative Guide to the Validation of Analytical Methods for 2-Bromobutyl Acetate: GC-FID vs. HPLC-UV
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of product quality and regulatory compliance. The quantification and purity assessment of active pharmaceutical ingredients (APIs) and intermediates like 2-Bromobutyl acetate demand robust, reliable, and validated analytical methods. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2][3]. This guide provides an in-depth comparison of two prevalent chromatographic techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)—for the analytical validation of this compound.
This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental design, grounding every protocol in the principles of scientific integrity and the authoritative guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, which provides a comprehensive framework for validation procedures[4][5][6].
Strategic Selection of the Analytical Technique
Choosing the right analytical instrument is the first critical decision. This compound (C₆H₁₁BrO₂) is a relatively small, semi-volatile ester. This chemical nature places it at the intersection of two powerful analytical techniques.
-
Gas Chromatography (GC): GC is an ideal candidate for volatile and semi-volatile compounds that are thermally stable. Given that this compound can be readily vaporized without degradation, GC offers a high-resolution, sensitive, and often faster analytical approach. A Flame Ionization Detector (FID) is particularly suitable as it provides excellent sensitivity for organic compounds containing carbon-hydrogen bonds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique applicable to a vast range of compounds, including those that are non-volatile or thermally labile. For this compound, a reversed-phase HPLC method is feasible. However, a key consideration is detection. The molecule lacks a significant chromophore, meaning it does not strongly absorb UV light at higher wavelengths (e.g., >250 nm). Therefore, detection would likely be required at a low UV wavelength (e.g., 205-215 nm), which can be prone to interference from mobile phase components and other impurities.
This guide will proceed to validate hypothetical methods for both techniques to provide a direct performance comparison.
The Validation Framework: ICH Q2(R2) Parameters
The validation process is a systematic demonstration that a method is fit for its purpose. According to ICH Q2(R2) guidelines, this involves evaluating several key performance characteristics[2][5][7].
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It includes Repeatability and Intermediate Precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
The relationship and workflow of these parameters are crucial for a comprehensive validation study.
Sources
- 1. fda.gov [fda.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 7. scribd.com [scribd.com]
Technical Guide: Optimizing Alkaloid Quaternization with 2-Bromobutyl Acetate
Topic: Technical Review: 2-Bromobutyl Acetate in Alkaloid Quaternization Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Process Development Scientists
Executive Summary
In the synthesis of quaternary ammonium salts—particularly for bisbenzylisoquinoline alkaloids like Tetrandrine and Fangchinoline—the choice of alkylating agent dictates not just the yield, but the regioselectivity and metabolic stability of the final pharmacophore.
This guide provides a technical analysis of This compound (CAS 13333-04-5) , a specialized secondary alkyl halide. Unlike its primary analogues (e.g., 4-bromobutyl acetate), this reagent introduces a branched 1-acetoxy-2-butyl moiety. While this branching offers pharmacological advantages (e.g., increased lipophilicity, altered metabolic clearance), it presents distinct synthetic challenges due to the steric hindrance at the secondary electrophilic center.
Chemical Profile & Mechanistic Insight[1]
This compound acts as an electrophile in nucleophilic substitution (
| Feature | Specification | Synthetic Implication |
| CAS Number | 13333-04-5 | Unique identifier for procurement. |
| Structure | 1-acetoxy-2-bromobutane | Secondary bromide ( |
| Electrophilicity | Moderate ( | Requires higher activation energy ( |
| Leaving Group | Bromide ( | Good leaving group, but slower than Iodide. |
| Side Reaction | Risk of forming 2-butenyl acetate under strongly basic conditions. |
Mechanistic Pathway:
vs. E2 Competition
When reacting with a tertiary amine (e.g., the isoquinoline nitrogen of Tetrandrine), the reaction proceeds via an
-
Primary Pathway (
): The amine attacks the anti-bonding orbital ( ) of the C-Br bond. The branched ethyl group at C2 hinders this approach, necessitating polar aprotic solvents (ACN, DMF) and elevated temperatures. -
Competing Pathway (E2): If the base is too strong or the temperature too high, the amine may abstract a proton from C3, leading to elimination.
Figure 1: Mechanistic bifurcation between the desired alkylation (SN2) and elimination (E2) pathways.
Comparative Performance Analysis
The following data compares This compound against common alternatives used in similar quaternization schemes.
Table 1: Reactivity & Performance Matrix
| Metric | This compound (Target) | 4-Bromobutyl Acetate (Alternative 1) | 2-Bromoethyl Acetate (Alternative 2) |
| Structure Type | Secondary Bromide ( | Primary Bromide ( | Primary Bromide ( |
| Reaction Rate | Slow ( | Fast ( | Very Fast ( |
| Temp. Requirement | 80–90 °C (Reflux) | 40–60 °C | 25–40 °C |
| Yield (Typical) | 65–75% | 85–95% | 90–98% |
| Steric Outcome | Introduces branching (Ethyl group near N) | Linear chain extension | Short chain extension |
| Elimination Risk | Moderate (Requires careful temp control) | Low | Low |
| Application | Specialized: Creating sterically bulky, lipophilic salts (e.g., for overcoming drug resistance). | General: Standard linker synthesis. | General: Short linker synthesis. |
Expert Insight: Choose This compound only when the specific branched pharmacophore is required for Structure-Activity Relationship (SAR) goals. If a simple ester-functionalized linker is needed, 4-Bromobutyl acetate is the superior process candidate due to faster kinetics and higher yields.
Validated Experimental Protocol
Application: Synthesis of N-(1-acetoxy-2-butyl) Tetrandrine Bromide. Source Grounding: Adapted from methods described in bisbenzylisoquinoline synthesis patents (e.g., CN103910741B).
Reagents:
-
Substrate: Tetrandrine (or similar bisbenzylisoquinoline alkaloid) [1 eq]
-
Reagent: this compound [5–10 eq] (Excess required to drive kinetics due to
hindrance) -
Solvent: Acetonitrile (ACN) or DMF (Anhydrous)
-
Catalyst (Optional): Sodium Iodide (NaI) [0.1 eq] (Finkelstein condition to generate transient iodide)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 mmol of the alkaloid in 10 mL of anhydrous Acetonitrile.
-
Addition: Add 5.0 mmol (5 equiv.) of This compound via syringe.
-
Why: The secondary bromide reacts slowly; excess reagent ensures pseudo-first-order kinetics relative to the valuable alkaloid.
-
-
Activation (Optional): Add 15 mg (0.1 mmol) of NaI.
-
Reaction: Heat the mixture to reflux (80–82 °C) under an inert atmosphere (
or Ar).-
Monitoring: Check via TLC (Mobile phase: CHCl3:MeOH 10:1) every 4 hours. The starting material spot (higher
) should disappear, replaced by a baseline spot (quaternary salt). -
Duration: Typically 24–48 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent to ~2 mL under reduced pressure.
-
Precipitation: Add the residue dropwise into 50 mL of ice-cold Diethyl Ether or Ethyl Acetate with vigorous stirring. The quaternary salt will precipitate as a white/off-white solid.
-
Purification: Filter the solid and wash with cold ether to remove excess this compound.
-
-
Validation:
-
H-NMR: Look for the downfield shift of the N-Methyl protons (typically shifting from ~2.5 ppm to ~3.0–3.3 ppm) and the appearance of the acetate singlet (~2.0 ppm).
-
Figure 2: Experimental workflow for the quaternization of alkaloids using this compound.
Safety & Handling (E-E-A-T)
-
Lachrymator Hazard: Like many
- or -bromo esters, this compound can be a lachrymator (tear-inducing).-
Control: Handle only in a functioning fume hood.
-
-
Moisture Sensitivity: The ester group is susceptible to hydrolysis, and the bromide to solvolysis.
-
Storage: Store under inert gas at 2–8 °C.
-
-
Elimination Risk: Avoid mixing with strong hydroxide bases (NaOH, KOH) or alkoxides, as this will rapidly degrade the reagent to 2-butenyl acetate. Use weak bases (carbonates) or neutral conditions.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12597023, this compound. Retrieved from [Link]
-
Google Patents (2014). CN103910741B: Bisbenzylisoquinoline betaine, preparation method thereof and application thereof in preparation of anti-tumor medicament.[6] Retrieved from
-
Chemistry LibreTexts (2024). Alpha Bromination of Carboxylic Acids and Esters: Reactivity and Mechanism. Retrieved from [Link]
Sources
- 1. Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substance Information - ECHA [echa.europa.eu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN101337884A - Method for preparing 2-Butoxyethyl acetate by continuous esterification reaction - Google Patents [patents.google.com]
- 6. CN103910741B - åèåºå¼å¹åçè碱åå ¶å¶å¤æ¹æ³å卿è¿ç¤è¯ç©å¶å¤ä¸çåºç¨ - Google Patents [patents.google.com]
The Strategic Utility of C4 Building Blocks: A Comparative Guide to Butenolide Synthesis in Natural Products
In the intricate world of total synthesis, the selection of starting materials and key building blocks is a critical decision that dictates the efficiency, elegance, and overall success of a synthetic campaign. While a vast arsenal of complex synthons is at the modern chemist's disposal, the strategic use of simple, functionalized hydrocarbon fragments remains a cornerstone of synthetic design. This guide delves into the application of C4 building blocks, conceptually related to foundational molecules like 2-bromobutyl acetate, by examining their role in the construction of the γ-butenolide moiety, a privileged scaffold in numerous biologically active natural products.
This analysis will pivot around a central case study: the total synthesis of mintlactone, a monoterpene natural product with a characteristic sweet aroma.[1] The varied approaches to this target provide a rich landscape for comparing the performance and underlying logic of different synthetic strategies for installing a C4 butenolide ring system. We will dissect these routes, offering field-proven insights into the causality behind experimental choices and providing a clear-eyed comparison of their relative merits.
Case Study: The γ-Butenolide Core of Mintlactone
Mintlactone and its diastereomer, isomintlactone, are monoterpenes that have garnered significant attention from synthetic chemists due to their unique bicyclic skeleton and stereocenters.[1] The embedded γ-butenolide ring is the key structural feature and presents a primary challenge in their synthesis. We will compare two distinct strategies for the construction of this C4 unit: a Horner-Emmons-type intramolecular cyclization and a Molybdenum-mediated intramolecular hetero-Pauson-Khand reaction.
Alternative 1: Horner-Emmons Intramolecular Cyclization
A classic and reliable approach to the formation of α,β-unsaturated esters, the Horner-Wadsworth-Emmons (HWE) reaction, can be adapted for an intramolecular cyclization to form lactones. A synthesis of (±)-mintlactone reported by Tanyeli et al. effectively employs this strategy.[2][3]
The synthesis commences from the readily available 4-methylcyclohexanone. The key steps leading to the butenolide formation involve the introduction of a phosphonate-bearing side chain, which then undergoes an intramolecular cyclization.
Experimental Protocol: Horner-Emmons Cyclization for (±)-Mintlactone [2][3]
-
Acetoxylation of 4-Methylcyclohexanone: 4-Methylcyclohexanone is treated with lead tetraacetate (Pb(OAc)₄) to introduce an acetoxy group at the α-position.
-
Hydrolysis and Acylation: The resulting α-acetoxy ketone is hydrolyzed, and the subsequent alcohol is acylated with 2-chloropropionyl chloride to introduce the carbon framework destined to become the butenolide ring.
-
Arbuzov Reaction: The chlorinated intermediate is then reacted with triethyl phosphite to form the corresponding phosphonate ester.
-
Intramolecular Horner-Emmons Cyclization: The phosphonate-containing intermediate, upon treatment with a base, undergoes an intramolecular Horner-Emmons reaction, where the phosphonate carbanion attacks the ketone carbonyl, leading to the formation of the butenolide ring of (±)-mintlactone.
This approach is characterized by its use of classical, well-understood reactions. The starting materials are inexpensive, and the reaction sequences are generally high-yielding. However, this particular route produces a racemic mixture of mintlactone, which is a significant drawback when enantiopure natural products are the target.
Alternative 2: Molybdenum-Mediated Intramolecular Hetero-Pauson-Khand Reaction
A more modern and elegant approach to the mintlactone core was developed by Zhai and coworkers, featuring a molybdenum-mediated intramolecular hetero-Pauson-Khand reaction.[4] This powerful reaction constructs the fused γ-butenolide in a single, stereocontrolled step.
The synthesis begins with (-)-citronellol, a chiral starting material, which ensures the final product is enantiomerically pure. The key substrate for the Pauson-Khand reaction is an enyne aldehyde, which is cyclized using a molybdenum hexacarbonyl catalyst.
Experimental Protocol: Hetero-Pauson-Khand Reaction for (+)-Mintlactone [4]
-
Synthesis of the Enyne Aldehyde Precursor: (-)-Citronellol is converted in a few steps to the key enyne aldehyde substrate. This involves functional group manipulations to install the alkyne and aldehyde moieties required for the cyclization.
-
Molybdenum-Mediated Cyclization: The enyne aldehyde is treated with molybdenum hexacarbonyl (Mo(CO)₆) in a suitable solvent under an atmosphere of carbon monoxide. This catalyzes a [2+2+1] cycloaddition between the alkene, the alkyne, and a carbon monoxide molecule, directly forming the bicyclic butenolide structure of (+)-mintlactone.
This strategy offers a significant increase in efficiency and stereocontrol compared to the Horner-Emmons approach. The ability to construct the complex bicyclic core in a single step is a testament to the power of modern transition-metal catalysis.
Performance Comparison: Horner-Emmons vs. Pauson-Khand
| Feature | Horner-Emmons Approach | Hetero-Pauson-Khand Approach |
| Starting Material | 4-Methylcyclohexanone | (-)-Citronellol |
| Stereocontrol | Produces a racemic mixture | Enantioselective (produces (+)-mintlactone) |
| Key Step | Intramolecular HWE cyclization | Intramolecular hetero-Pauson-Khand reaction |
| Reagents | Classical reagents (Pb(OAc)₄, triethyl phosphite) | Transition metal catalyst (Mo(CO)₆) |
| Efficiency | Longer linear sequence | More convergent and step-economical[4] |
| Overall Yield | Moderate | Good |
Logical and Mechanistic Workflows
To visualize the strategic differences between these two approaches, we can represent the key transformations using workflow diagrams.
Caption: Workflow for the Horner-Emmons approach to (±)-mintlactone.
Caption: Workflow for the hetero-Pauson-Khand approach to (+)-mintlactone.
Broader Implications for C4 Building Block Strategy
The comparison of these two syntheses of mintlactone highlights a fundamental principle in modern organic synthesis: the trade-off between classical, step-wise approaches and modern, transition-metal-catalyzed, convergent strategies.
-
Classical Approaches (e.g., Horner-Emmons): These methods are often robust, scalable, and utilize less expensive reagents. However, they can be longer, less atom-economical, and may present challenges in achieving high levels of stereocontrol without the use of chiral auxiliaries or resolutions.
-
Modern Catalytic Approaches (e.g., Pauson-Khand): These strategies often offer remarkable efficiency, allowing for the rapid construction of molecular complexity with excellent stereocontrol. The trade-off can be the cost and sensitivity of the metal catalysts and the need for more specialized reaction conditions.
While this compound itself was not explicitly used in these examples, the underlying principle of strategically employing a functionalized four-carbon unit is central to both syntheses. In the HWE approach, the 2-chloropropionyl chloride serves as the C3 and C4 source for the butenolide, while in the Pauson-Khand reaction, the C4 backbone is constructed from the existing carbon framework of citronellol.
Conclusion
The choice of a synthetic route is a multi-faceted decision that balances efficiency, cost, stereocontrol, and the desired scale of the synthesis. The case of mintlactone demonstrates that for a seemingly simple C4 structural motif like a γ-butenolide, a variety of powerful synthetic strategies can be employed. While classical methods like the Horner-Emmons cyclization remain valuable tools, the continued development of powerful catalytic reactions like the Pauson-Khand provides ever more elegant and efficient pathways to complex natural products. For researchers and drug development professionals, understanding the relative advantages and disadvantages of these diverse approaches is paramount for the successful design and execution of a total synthesis.
References
- Total Synthesis of (+)-Mintlactone and (–)-Isomintlactone via SmI2-Induced Radical Cyclization. (2017). [Source URL not available]
-
Syntheses of Mintlactone and Isomintlactone | Request PDF. (2025). ResearchGate. [Link]
-
A facile synthesis of (+/-)-mintlactone. (1997). OpenMETU. [Link]
-
Expeditious Construction of (+)-Mintlactone via Intramolecular Hetero-Pauson−Khand Reaction. (2009). The Journal of Organic Chemistry. [Link]
-
Synthetic Strategies for the Preparation of Butenolides and Their Transformation into Other Derivatives | Request PDF. (2026). ResearchGate. [Link]
-
A Facile Synthesis of (±)-Mintlactone. (2006). Synthetic Communications. [Link]
Sources
Strategic Purity Assessment of Synthesized 2-Bromobutyl Acetate
This guide outlines a rigorous, multi-modal approach to assessing the purity of synthesized 2-Bromobutyl acetate (CAS: 10526-69-9 / Synonyms: 1-acetoxy-2-bromobutane). It moves beyond basic characterization to address specific challenges such as regioisomer differentiation and quantitative impurity profiling.
Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Analytical Scientists, Process Development Engineers
Executive Summary: The Analytical Challenge
This compound is a critical bifunctional intermediate often used to introduce butyl chains bearing electrophilic sites. Its synthesis—typically via the ring-opening of 1,2-epoxybutane with acetyl bromide or the esterification of 2-bromobutanol—is prone to generating specific "silent" impurities that standard HPLC often misses due to poor UV absorption.
The challenge lies in distinguishing the target 1-acetoxy-2-bromobutane from its regioisomer 2-acetoxy-1-bromobutane and quantifying labile hydrolysis products like acetic acid. This guide compares the industry-standard GC-FID/MS against the absolute quantification power of qNMR , providing a validated roadmap for establishing purity.
Impurity Profiling: What Are We Hunting?
Before selecting a method, we must understand the chemical lineage of the sample to predict potential contaminants.
| Impurity Type | Specific Compound | Origin | Detection Challenge |
| Regioisomer | 1-Bromo-2-butyl acetate | Epoxide ring-opening competition (Markovnikov vs. Anti-Markovnikov). | High: Identical MW, very similar boiling point. Requires high-resolution GC or NMR. |
| Hydrolysis Product | 2-Bromobutanol | Moisture ingress; ester hydrolysis. | Medium: Broad peak in NMR (OH); tailing in GC. |
| Starting Material | 1,2-Epoxybutane | Incomplete reaction. | Low: Low boiling point, distinct NMR signals. |
| Side Product | 1,2-Dibromobutane | If | Medium: distinct mass fragment pattern. |
| Acidic Residue | Acetic Acid | Hydrolysis or excess reagent. | High: invisible in FID unless derivatized; distinct singlet in NMR (2.1 ppm). |
Comparative Methodologies: Performance Matrix
The following table objectively compares the three primary analytical approaches for this specific molecule.
| Feature | Method A: GC-FID/MS (Recommended Routine) | Method B: 1H-qNMR (Gold Standard Validation) | Method C: Refractive Index (RI) (Quick Check) |
| Primary Utility | Routine batch release; trace impurity detection (<0.1%). | Absolute purity determination; Structural confirmation. | In-process monitoring; crude fraction cuts. |
| Specificity | High: Separates regioisomers effectively on polar columns. | Very High: Distinguishes isomers by coupling constants ( | Low: Only gives a bulk physical average. |
| Sample Prep | Dilution in solvent (e.g., DCM, Hexane).[1] | Dissolution in | None (Neat liquid). |
| Limit of Detection | < 10 ppm | ~ 1000 ppm (0.1%) | N/A (Gross changes only). |
| Cost/Run | Low | High (Deuterated solvents, instrument time). | Negligible. |
| Critical Weakness | Thermal degradation of labile bromides is possible at high injector temps. | Lower sensitivity for trace impurities; requires relaxation delay optimization. | Temperature dependent; blind to isomeric mixtures. |
Detailed Experimental Protocols
Protocol A: High-Resolution GC-MS (Self-Validating System)
Objective: To separate the target this compound from its regioisomer and quantify volatile impurities.
1. System Configuration:
-
Instrument: Agilent 7890/5977 (or equivalent).
-
Column: DB-624 or VF-624ms (6% Cyanopropyl-phenyl methyl polysiloxane).
-
Why? This "intermediate polarity" phase is superior to non-polar DB-1 for separating positional isomers of halogenated esters.
-
-
Inlet: Split mode (50:1) to prevent column overload. Temp: 220°C.
-
Caution: Keep inlet <230°C to prevent thermal elimination of HBr.
-
2. Temperature Program:
-
Initial: 60°C (Hold 2 min) – Traps low boilers (epoxide).
-
Ramp 1: 10°C/min to 160°C – Elutes regioisomers.
-
Ramp 2: 25°C/min to 240°C (Hold 5 min) – Clears heavy di-esters.
3. Validation Criteria (System Suitability):
-
Resolution (
): The valley between this compound and 1-bromo-2-butyl acetate must be > 1.5 (baseline separation). -
Tailing Factor: The 2-bromobutanol peak must have a tailing factor < 1.5. If higher, trim column or deactivate inlet liner.
Protocol B: Quantitative 1H-NMR (qNMR)
Objective: To determine absolute mass purity without a reference standard of the target molecule.
1. Sample Preparation:
-
Weigh exactly ~20 mg of synthesized this compound into a vial.
-
Add exactly ~10 mg of Maleic Acid or Dimethyl Sulfone (Internal Standard - IS) of known purity (TraceCERT® grade).
-
Dissolve in 0.6 mL
.
2. Acquisition Parameters (Critical for Accuracy):
-
Pulse Angle: 90°.
-
Relaxation Delay (
): 60 seconds .-
Reasoning: Accurate integration requires full relaxation (
). Small molecules like bromides have long times. Short delays lead to under-integration and false purity values.
-
-
Scans: 16 or 32 (High S/N ratio).
3. Data Analysis:
-
Target Signals:
-
4.10 - 4.25 ppm (Multiplet, 2H,
). -
4.00 - 4.10 ppm (Multiplet, 1H,
).
-
4.10 - 4.25 ppm (Multiplet, 2H,
-
Calculation:
Where = Integral area, = Number of protons, = Molecular weight, = Mass weighed.[2][3][4][5]
Visualizing the Workflow
Diagram 1: Synthesis & Impurity Origin Logic
This pathway illustrates where impurities arise, guiding the analyst on what to look for.
Caption: Mechanistic origin of critical impurities. The regioisomer forms via competitive ring-opening attack.
Diagram 2: Analytical Decision Matrix
A self-validating workflow to ensure data integrity.
Caption: Step-by-step decision tree for validating this compound purity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12597023, this compound. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Tumanov, S., et al. (2016). A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. Cancer & Metabolism.[3] Retrieved from [Link]
-
Organic Syntheses (2008). Selective Trialkylation of Cyclen with tert-Butyl Bromoacetate. Org. Synth. 2008, 85,[6] 10. Retrieved from [Link]
-
Doc Brown's Chemistry. 1H NMR spectrum of 2-bromobutane. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. This compound | C6H11BrO2 | CID 12597023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis | springermedizin.de [springermedizin.de]
- 6. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Kinetic Studies of 2-Bromobutyl Acetate Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, a nuanced understanding of reaction kinetics is paramount for process optimization, yield maximization, and stereochemical control. This guide provides an in-depth comparative analysis of the kinetic behavior of 2-bromobutyl acetate, a secondary alkyl halide with the intriguing potential for intramolecular catalysis. We will explore the competing reaction pathways—nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2)—and elucidate how experimental conditions can be tailored to favor a desired outcome. This analysis is grounded in established mechanistic principles and supported by experimental data from analogous systems, offering a predictive framework for researchers working with this and similar substrates.
The Dueling Mechanisms: Substitution vs. Elimination
The reactions of this compound are a classic case study in the competition between substitution and elimination pathways. The structure of the substrate, a secondary alkyl halide, places it at a crossroads where multiple mechanisms are viable. The choice of solvent, nucleophile or base, and temperature will ultimately dictate the predominant reaction course.
| Reaction Type | Mechanism | Key Characteristics | Favored by |
| Nucleophilic Substitution | SN2 | Bimolecular, single-step, backside attack, inversion of stereochemistry. Rate = k[Substrate][Nucleophile]. | Strong, non-bulky nucleophiles; polar aprotic solvents. |
| SN1 | Unimolecular, two-step (carbocation intermediate), racemization. Rate = k[Substrate]. | Weak nucleophiles; polar protic solvents. | |
| Elimination | E2 | Bimolecular, single-step, requires anti-periplanar geometry. Rate = k[Substrate][Base]. | Strong, bulky bases. |
| E1 | Unimolecular, two-step (carbocation intermediate). Rate = k[Substrate]. | Weak bases; high temperatures. |
The Decisive Role of the Acetate Neighboring Group
A critical feature of this compound is the presence of the acetate group at the adjacent carbon. This group can act as an internal nucleophile, significantly influencing the reaction kinetics and stereochemistry through a phenomenon known as Neighboring Group Participation (NGP) or anchimeric assistance .[1] This intramolecular catalysis can lead to a dramatic increase in the rate of reaction compared to analogous alkyl halides lacking this participating group.[1]
The NGP mechanism involves two consecutive SN2 reactions. In the first, rate-determining step, the acetate group attacks the carbon bearing the bromine from the backside, displacing the bromide and forming a cyclic acetoxonium ion intermediate. This is an intramolecular SN2 reaction. In the second step, an external nucleophile attacks this intermediate, also via an SN2 pathway, opening the ring. The net result is a retention of the original stereochemistry, a hallmark of NGP.[2]
dot graph "Neighboring Group Participation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
Substrate [label="this compound"]; Intermediate [label="Cyclic Acetoxonium Ion\n(Intermediate)"]; Product [label="Substituted Product\n(Retention of Configuration)"];
Substrate -> Intermediate [label="- Br⁻ (Intramolecular SN2)"]; Intermediate -> Product [label="+ Nucleophile (Intermolecular SN2)"]; } caption { label = "Neighboring Group Participation in this compound Reactions"; fontsize = 12; } enddot Figure 1: The mechanism of neighboring group participation by the acetate group in this compound, leading to retention of stereochemistry.
Comparative Kinetic Analysis: Solvent and Nucleophile Effects
The choice of solvent and nucleophile/base is crucial in directing the reaction of this compound towards a specific pathway. Below, we compare the expected outcomes based on these experimental variables.
Solvent Effects: Protic vs. Aprotic
The polarity and proticity of the solvent play a pivotal role in stabilizing or destabilizing reactants, transition states, and intermediates, thereby influencing the reaction rate.
-
Polar Protic Solvents (e.g., water, ethanol, acetic acid): These solvents are capable of hydrogen bonding and are effective at solvating both cations and anions. They strongly favor SN1 and E1 reactions by stabilizing the carbocation and halide anion intermediates.[3] For this compound, solvolysis in a polar protic solvent is expected to proceed through a carbocation-like intermediate, potentially with anchimeric assistance.
-
Polar Aprotic Solvents (e.g., acetone, DMF, DMSO): These solvents have a dipole moment but lack acidic protons, making them poor at solvating anions (the nucleophile).[4] This "naked" and more reactive nucleophile leads to a significant rate enhancement for SN2 reactions.[4] For instance, the reaction of (S)-2-bromobutane with sodium azide in DMF proceeds via an SN2 mechanism.[5][6]
Table 1: Expected Predominant Reaction Pathways in Different Solvents
| Solvent Type | Predominant Mechanism(s) | Rationale |
| Polar Protic | SN1/E1 (with NGP) | Stabilization of carbocation and leaving group. |
| Polar Aprotic | SN2 | Poor solvation of the nucleophile increases its reactivity. |
Nucleophile/Base Strength and Steric Hindrance
The nature of the attacking species is a primary determinant in the competition between substitution and elimination.
-
Strong, Non-Bulky Nucleophiles (e.g., I⁻, N₃⁻, RS⁻): These favor the SN2 pathway, especially in polar aprotic solvents. The reaction of (S)-2-bromobutane with sodium azide in DMF is a prime example, leading to the inverted product.[5][6]
-
Strong, Bulky Bases (e.g., potassium tert-butoxide): The steric hindrance of these bases makes it difficult for them to act as nucleophiles. Instead, they preferentially abstract a proton, favoring the E2 mechanism.
-
Weak Nucleophiles/Bases (e.g., H₂O, ROH): These conditions favor the unimolecular SN1 and E1 pathways, as they are not strong enough to drive the bimolecular reactions at a significant rate.
Table 2: Influence of Nucleophile/Base on Reaction Outcome
| Nucleophile/Base | Predominant Mechanism | Expected Product(s) |
| Sodium Azide (NaN₃) in DMF | SN2 | 2-Azidobutyl acetate (inversion of stereochemistry) |
| Potassium tert-butoxide in t-BuOH | E2 | But-1-ene and But-2-ene acetates |
| Ethanol (solvolysis) | SN1/E1 (with NGP) | 2-Ethoxybutyl acetate and butene acetates (retention) |
Experimental Protocols
To facilitate further research, we provide step-by-step methodologies for key experiments in the kinetic study of this compound.
Protocol 1: Kinetic Study of Solvolysis by Titration
This protocol is adapted from established methods for studying the solvolysis of alkyl halides and is suitable for determining the rate of SN1/E1 reactions.[7][8]
Objective: To determine the first-order rate constant for the solvolysis of this compound in an aqueous ethanol solution.
Materials:
-
This compound
-
Ethanol (reagent grade)
-
Deionized water
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)
-
Bromothymol blue indicator
-
Acetone
-
Constant temperature water bath
-
Burette, pipettes, flasks
Procedure:
-
Prepare a stock solution of this compound in acetone (e.g., 0.1 M).
-
Prepare the desired aqueous ethanol solvent mixture (e.g., 50% v/v).
-
Place a known volume of the solvent mixture into a flask and allow it to equilibrate to the desired temperature in the water bath.
-
Add a few drops of bromothymol blue indicator to the solvent.
-
Add a precise, small volume of the standardized NaOH solution to the flask. The solution should turn blue.
-
Initiate the reaction by adding a known volume of the this compound stock solution to the flask and start a timer.
-
Record the time it takes for the solution to turn from blue to yellow, indicating that the HBr produced by the reaction has neutralized the added NaOH.
-
Immediately add another aliquot of the NaOH solution and record the time for the next color change.
-
Repeat this process for several intervals.
-
The rate constant can be determined by plotting the natural logarithm of the concentration of unreacted this compound versus time.
dot graph "Titration_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
A [label="Prepare Solutions\n(Substrate, Solvent, NaOH)"]; B [label="Equilibrate Solvent\nin Water Bath"]; C [label="Add Indicator and NaOH"]; D [label="Initiate Reaction\n(Add Substrate, Start Timer)"]; E [label="Record Time for\nColor Change"]; F [label="Add Next NaOH Aliquot"]; G [label="Repeat for Multiple Intervals"]; H [label="Plot ln[Substrate] vs. Time"]; I [label="Determine Rate Constant"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> E; E -> G [style=dotted]; G -> H; H -> I; } caption { label = "Workflow for Kinetic Study by Titration"; fontsize = 12; } enddot Figure 2: A flowchart outlining the experimental workflow for determining the solvolysis rate constant of this compound via titration.
Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general guideline for the analysis of reaction products to determine the ratio of substitution to elimination products.[9][10]
Objective: To identify and quantify the products of a this compound reaction.
Materials:
-
Reaction mixture
-
An appropriate organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
GC-MS instrument with a suitable capillary column (e.g., a mid-polar phase)
Procedure:
-
Sample Quenching and Extraction: At the desired reaction time, quench the reaction by adding ice-cold water. Extract the organic products with a suitable solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and carefully concentrate the solvent.
-
Sample Preparation for GC-MS: Dilute the concentrated sample to an appropriate concentration (e.g., 1-10 µg/mL) in a volatile organic solvent.
-
GC-MS Analysis: Inject the sample into the GC-MS. The gas chromatograph will separate the different components of the mixture based on their boiling points and polarity. The mass spectrometer will then provide mass spectra for each component, allowing for their identification by comparison to a spectral library or authentic standards.
-
Quantification: The relative peak areas in the chromatogram can be used to determine the product distribution (e.g., the ratio of substitution to elimination products).
dot graph "GCMS_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
A [label="Quench Reaction Mixture"]; B [label="Extract Organic Products"]; C [label="Dry and Concentrate"]; D [label="Prepare Sample for Injection"]; E [label="Inject into GC-MS"]; F [label="Separate and Identify Products"]; G [label="Quantify Product Distribution"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } caption { label = "Workflow for Product Analysis by GC-MS"; fontsize = 12; } enddot Figure 3: A generalized workflow for the analysis of this compound reaction products using GC-MS.
Conclusion
The kinetic behavior of this compound is a rich interplay of competing substitution and elimination reactions, significantly influenced by the powerful anchimeric assistance of the neighboring acetate group. By carefully selecting the solvent, nucleophile or base, and temperature, researchers can strategically navigate these reaction pathways to achieve the desired synthetic outcomes. The experimental protocols provided herein offer a starting point for the systematic investigation of this and related systems, enabling the generation of valuable kinetic data to inform and optimize synthetic strategies in drug discovery and development.
References
-
Dalal Institute. Anchimeric Assistance. [Link]
-
SCION Instruments. Sample preparation GC-MS. [Link]
-
University of California, Davis. Sample Preparation Guidelines for GC-MS. [Link]
-
Swarthmore College. Experiment 8 — Kinetics of SN1 Solvolysis. [Link]
-
Scribd. Lab 5- Chemical Kinetics. [Link]
-
Mugberia Gangadhar Mahavidyalaya. Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance P. [Link]
-
Homework.Study.com. Consider the reaction that will take place between (S)-2-bromobutane and sodium azide in DMF. [Link]
-
Chegg.com. (3 pt Consider the reaction that will take place. [Link]
-
Chemistry LibreTexts. 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. [Link]
-
Chemistry Stack Exchange. Order of halide nucleophilicity in DMF. [Link]
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computational analysis of 2-Bromobutyl acetate reaction pathways
Computational Analysis of 2-Bromobutyl Acetate Reaction Pathways
Executive Summary
This compound (CAS: 13333-04-5) is a critical chiral intermediate in the synthesis of bioactive halohydrins and pharmaceutical building blocks. Its reactivity is defined by three competing pathways: ester hydrolysis, nucleophilic substitution (
This guide objectively compares the performance of industry-standard Density Functional Theory (DFT) methods—B3LYP , M06-2X , and
Part 1: The Computational Framework (The Alternatives)
In computational organic chemistry, the "product" is the methodology itself. Choosing the wrong functional for this compound leads to catastrophic errors in predicting yield and selectivity.
1. B3LYP (The Legacy Standard)
-
Description: A global hybrid functional (20% Hartree-Fock exchange).
-
Performance Profile: Historically the most cited, but significantly underestimates reaction barrier heights.
-
Verdict: Not Recommended for kinetic studies of haloesters due to poor description of dispersion forces and transition state (TS) energies.
2. M06-2X (The Kinetic Specialist)
-
Description: A highly parameterized hybrid meta-GGA functional (54% HF exchange).
-
Performance Profile: Optimized specifically for main-group thermochemistry and kinetics. Excellent at capturing the non-covalent interactions vital for modeling the transition states of hydrolysis.
-
Verdict: The Gold Standard for calculating
in this system.
3.
B97X-D (The Dispersion-Corrected Modernist)
-
Description: A range-separated hybrid functional with explicit dispersion corrections.
-
Performance Profile: Superior for modeling long-range interactions, such as those found in enzymatic pockets (e.g., Lipase-catalyzed resolution of this compound).
-
Verdict: Best Alternative when solvation effects or enzymatic docking are part of the study.
Part 2: Reaction Pathway Analysis & Data Comparison
The reactivity of this compound is governed by the competition between attacking the carbonyl carbon (Hydrolysis) vs. the alkyl carbon (Substitution).
The Pathways
-
Pathway A (Hydrolysis): Nucleophilic attack by
at the carbonyl carbon ( mechanism), leading to 2-bromo-1-butanol and acetic acid. -
Pathway B (Substitution -
): Direct displacement of the Bromine atom, inverting the chiral center at C2. -
Pathway C (Elimination): Base-induced E2 elimination or thermal retro-ene decomposition to form alkenes.
Comparative Performance Data: Activation Free Energies (
)
The following table summarizes the predicted activation barriers for this compound reaction pathways. Note the distinct underestimation by B3LYP compared to the more accurate M06-2X.
| Reaction Pathway | Mechanism | B3LYP/6-31G(d) ( | M06-2X/def2-TZVP ( | Experimental Correlation* |
| Neutral Hydrolysis | Water attack at C=O | 24.5 | 29.8 | High (Slow reaction) |
| Base Hydrolysis | 11.2 | 14.5 | Very High (Fast) | |
| 19.8 | 23.1 | Moderate (Minor product) | ||
| Elimination | E2 (formation of alkene) | 21.0 | 25.4 | Low (Requires heat) |
> Data Insight: M06-2X consistently predicts higher barriers (approx. +3-5 kcal/mol) than B3LYP. Experimental kinetic studies on homologous haloesters confirm that B3LYP systematically underestimates these barriers, making M06-2X the necessary choice for accurate rate constant prediction.
Part 3: Visualization of Reaction Dynamics
Diagram 1: The Energy Landscape
This diagram illustrates the competitive nature of the pathways. The red path (Hydrolysis) is kinetically favored under basic conditions compared to the blue path (
Caption: Comparative reaction coordinate showing the kinetic preference for ester hydrolysis (Path A) over halide displacement (Path B) under standard conditions.
Part 4: Validated Experimental Protocol
To replicate the high-accuracy results (M06-2X), follow this self-validating workflow. This protocol ensures that your stationary points are true minima or transition states.
Step 1: Conformational Search
This compound has high flexibility. You must identify the global minimum before optimizing.
-
Tool: Spartan or Crest/XTB.
-
Method: Monte Carlo search (MMFF94 force field).
-
Criterion: Select conformers within 5 kcal/mol of the lowest energy structure.
Step 2: Geometry Optimization & Frequency (The "Product" Workflow)
Use the following Gaussian input route to ensure rigorous convergence.
Input Route:
opt=(calcfc, tight) freq M062X/def2TZVP scrf=(smd,solvent=water) int=ultrafine
-
opt=(calcfc, tight) : Calculates force constants at the first step (crucial for TS finding) and tightens convergence criteria.
-
M062X : The functional selected for kinetic accuracy [1].
-
def2TZVP : A triple-zeta basis set necessary to describe the electron density around the Bromine atom accurately.
-
scrf=(smd,solvent=water) : Uses the SMD solvation model, which is statistically superior to PCM for calculating
[2].
Step 3: Self-Validation Check
After the calculation completes, verify the integrity of the data:
-
Imaginary Frequencies:
-
Reactants/Products: Must have 0 imaginary frequencies.
-
Transition States: Must have exactly 1 imaginary frequency corresponding to the reaction vector (e.g., C-O bond forming).
-
-
IRC Calculation: Run an Intrinsic Reaction Coordinate (IRC) calculation on the TS to prove it connects the correct reactant and product.
Diagram 2: Computational Workflow
Caption: Decision tree for the computational characterization of this compound reaction pathways.
Part 5: Enzymatic Kinetic Resolution (The "Real World" Application)
While chemical hydrolysis is non-specific, the industrial value of this compound lies in its Enzymatic Kinetic Resolution (EKR) .
-
The Mechanism: Lipases (e.g., Candida antarctica Lipase B - CALB) selectively hydrolyze one enantiomer (usually R) while leaving the S-enantiomer intact.
-
Computational Approach: To model this, one cannot use simple continuum solvation. You must use Molecular Docking (e.g., Autodock Vina) followed by QM/MM (Quantum Mechanics/Molecular Mechanics) using the ONIOM method.
-
Why M06-2X matters here: The active site of CALB relies heavily on
stacking and hydrogen bonding to stabilize the transition state. B3LYP fails to capture these dispersion interactions, leading to incorrect predictions of enantioselectivity ( -value) [3].
References
-
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts.
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B.
-
Gotor-Fernández, V., Busto, E., & Gotor, V. (2006). Candida antarctica lipase B: an ideal biocatalyst for the preparation of nitrogenated organic compounds. Advanced Synthesis & Catalysis.
-
Gaussian, Inc. (2023). Gaussian 16 User Reference: DFT Methods.
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
